Sanggenon A
描述
This compound has been reported in Morus cathayana, Morus mongolica, and Morus alba with data available.
属性
CAS 编号 |
76464-71-6 |
|---|---|
分子式 |
C25H24O7 |
分子量 |
436.5 g/mol |
IUPAC 名称 |
(3R,11S)-7,11,14-trihydroxy-18,18-dimethyl-3-(3-methylbut-2-enyl)-2,10,19-trioxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),4(9),5,7,14,16,20-heptaen-12-one |
InChI |
InChI=1S/C25H24O7/c1-13(2)7-10-24-16-6-5-14(26)11-18(16)32-25(24,29)22(28)20-19(31-24)12-17-15(21(20)27)8-9-23(3,4)30-17/h5-9,11-12,26-27,29H,10H2,1-4H3/t24-,25-/m1/s1 |
InChI 键 |
WDKDKBZGSVJWSD-JWQCQUIFSA-N |
手性 SMILES |
CC(=CC[C@@]12C3=C(C=C(C=C3)O)O[C@@]1(C(=O)C4=C(O2)C=C5C(=C4O)C=CC(O5)(C)C)O)C |
规范 SMILES |
CC(=CCC12C3=C(C=C(C=C3)O)OC1(C(=O)C4=C(O2)C=C5C(=C4O)C=CC(O5)(C)C)O)C |
产品来源 |
United States |
Foundational & Exploratory
Sanggenon A: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon A is a prenylated flavonoid that has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a bioactive natural product, understanding its sources and the methodologies for its efficient isolation is paramount for further research and potential therapeutic development. This technical guide provides a comprehensive overview of the natural origins of this compound and details the experimental protocols for its extraction and purification.
Natural Sources of this compound
Table 1: Natural Sources of this compound and Related Compounds
| Plant Species | Plant Part | Compound | Extraction Solvent | Yield | Purity | Reference |
| Morus alba | Root Bark | Sanggenon C | Methanol | 515 mg from 2 kg | 99% | [1] |
| Morus alba | Root Bark | Sanggenon D | Methanol | 730 mg from 2 kg | 99% | [1] |
| Morus alba | Root Bark | MA60 Extract* | n-hexane, isopropanol:petroleum ether (2:1) | 2.8 g from 300 g | - | [1] |
| Morus cathayana | Root Bark | This compound | Not Specified | Data available | - | [2] |
| Morus mongolica | Root Bark | This compound | Not Specified | Data available | - | [2] |
*The MA60 extract is a specialized extract containing a mixture of compounds, including 10.7% Sanggenon C and 6.9% Sanggenon D. The yield for this compound specifically was not provided in the reviewed literature.
Isolation and Purification of this compound: Experimental Protocols
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic separation. While a definitive, universally adopted protocol for this compound is not singularly documented, the following methodologies are synthesized from various successful isolation of Sanggenon-class compounds.
Preparation of Plant Material
The initial step involves the collection and preparation of the plant material, most commonly the root bark of Morus species.
-
Drying: The collected root bark is thoroughly washed and air-dried or oven-dried at a low temperature (typically 40-50°C) to remove moisture.
-
Pulverization: The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
Solvent extraction is employed to liberate the bioactive compounds from the plant matrix.
-
Solvent Selection: Methanol and ethanol are common solvents for the initial extraction of flavonoids from Morus root bark[3]. Acetone has also been used[4]. For a more targeted extraction, a multi-step process can be employed, starting with a non-polar solvent like n-hexane to remove lipids, followed by a more polar solvent mixture such as isopropanol and petroleum ether[1].
-
Extraction Method:
-
Maceration: The powdered plant material is soaked in the chosen solvent for an extended period (24-72 hours) with occasional agitation.
-
Soxhlet Extraction: Continuous extraction using a Soxhlet apparatus can be employed for higher efficiency.
-
Reflux Extraction: The plant material is boiled gently with the solvent under reflux to enhance extraction efficiency. One study describes refluxing the dried root barks of Morus alba (12 kg) three times with methanol[5].
-
Solvent Partitioning
The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Procedure: A common scheme involves suspending the concentrated crude extract in water and sequentially partitioning it with solvents of increasing polarity, such as:
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
n-butanol (n-BuOH)
-
-
Fraction of Interest: Prenylated flavonoids, including this compound, are typically enriched in the ethyl acetate fraction[6].
Chromatographic Purification
The enriched fraction is then subjected to one or more chromatographic techniques to isolate this compound.
-
Column Chromatography: This is the primary method for the separation of individual compounds.
-
Stationary Phases:
-
Silica Gel: Widely used for the initial separation of compounds based on polarity[5].
-
Octadecylsilyl (ODS) Silica Gel (RP-18): Used for reverse-phase chromatography, separating compounds based on hydrophobicity[5][6].
-
Sephadex LH-20: A size-exclusion chromatography medium that separates molecules based on their size and is also effective for purifying flavonoids[5][6].
-
-
Mobile Phases (Eluents): A gradient of solvents is typically used to elute the compounds from the column. Common solvent systems include:
-
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the final purification of this compound to achieve high purity[5].
Visualization of the Isolation Workflow
The following diagram illustrates a general workflow for the isolation of this compound from Morus root bark.
Caption: General workflow for the isolation of this compound from Morus root bark.
Conclusion
The root bark of Morus species stands out as a rich natural source of this compound. The isolation of this valuable compound relies on a systematic approach involving solvent extraction, partitioning, and a series of chromatographic separations. The methodologies outlined in this guide, while general, provide a robust framework for researchers to develop and optimize specific protocols for the high-yield, high-purity isolation of this compound, thereby facilitating its further investigation for potential pharmaceutical applications.
References
- 1. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C25H24O7 | CID 156707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. yakhak.org [yakhak.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Sanggenon A: A Technical Guide to its Biological Activity and Associated Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon A, a natural flavonoid compound isolated from the root bark of Morus alba (white mulberry), has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological functions of this compound, with a particular focus on its anti-inflammatory and anticancer properties. We will delve into the intricate signaling pathways modulated by this compound, present available quantitative data, and provide detailed experimental protocols for the key assays cited.
Anti-inflammatory Activity of this compound
This compound exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have demonstrated its ability to suppress the production of pro-inflammatory mediators in various cell types, including microglia and macrophages.
Inhibition of Pro-inflammatory Mediators
This compound has been shown to markedly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells and RAW 264.7 macrophages. This inhibition is dose-dependent and is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Furthermore, this compound has been observed to decrease the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
While specific IC50 values for this compound's inhibition of these inflammatory mediators are not consistently reported across the literature, studies on closely related compounds like Sanggenon C and O demonstrate potent activity. For instance, Sanggenon C and O strongly inhibit NO production in a dose-dependent manner in LPS-stimulated RAW264.7 cells[1].
Table 1: Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | BV2, RAW 264.7 | NO Production | Inhibition | Marked inhibition | [2][3] |
| This compound | BV2, RAW 264.7 | PGE2 Production | Inhibition | Significant inhibition | [2] |
| This compound | BV2, RAW 264.7 | iNOS Expression | Downregulation | Concentration-dependent | [2] |
| This compound | BV2, RAW 264.7 | COX-2 Expression | Downregulation | Concentration-dependent | [2] |
| This compound | BV2, RAW 264.7 | IL-6 Production | Inhibition | Significant inhibition | [2] |
| This compound | BV2, RAW 264.7 | TNF-α Production | Inhibition | Significant inhibition | [2] |
| Sanggenon C | RAW 264.7 | NO Production | Inhibition | Strong, dose-dependent | [1] |
| Sanggenon O | RAW 264.7 | NO Production | Inhibition | Strong, dose-dependent | [1] |
Core Signaling Pathways
The anti-inflammatory effects of this compound are primarily mediated through the regulation of two key signaling pathways: the NF-κB pathway and the Nrf2/HO-1 pathway.
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. In response to inflammatory stimuli like LPS, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound has been shown to inhibit this process by preventing the nuclear translocation of the NF-κB p65 subunit.
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of target genes. This compound has been demonstrated to induce the nuclear translocation of Nrf2, leading to the upregulation of HO-1 expression, which in turn contributes to its anti-inflammatory effects.
Anticancer Activity
Emerging evidence suggests that sanggenons, including this compound and its analogs, possess notable anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.
Inhibition of Cancer Cell Proliferation and Induction of Apoptosis
Table 2: Anticancer Activity of Sanggenon C
| Compound | Cell Line | Assay | Endpoint | IC50 Value | Citation |
| Sanggenon C | LoVo | Cell Viability | Inhibition | Dose-dependent | [4] |
| Sanggenon C | SW480 | Cell Viability | Inhibition | Dose-dependent | [4] |
| Sanggenon C | HT-29 | Cell Viability | Inhibition | Dose-dependent | [4][5] |
| Sanggenon C | HT-29 | Apoptosis | Induction | 10, 20, 40 µM | [4][5] |
Core Signaling Pathways
The anticancer effects of sanggenons are linked to the modulation of pathways that control cell survival and death, particularly the mitochondrial (intrinsic) apoptosis pathway.
Sanggenon C has been found to induce apoptosis in colon cancer cells by increasing the generation of reactive oxygen species (ROS) and decreasing the production of nitric oxide[4][5]. This imbalance leads to the activation of the mitochondrial apoptosis pathway, which is characterized by a decrease in the expression of the anti-apoptotic protein Bcl-2[4][5].
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture
-
RAW 264.7 and BV2 Cells: These murine macrophage and microglial cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
HT-29 Cells: This human colon adenocarcinoma cell line is cultured in McCoy's 5A medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained under the same incubator conditions as above.
Nitric Oxide (NO) Production Assay
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture medium using the Griess reagent.
Protocol:
-
Seed RAW 264.7 or BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis for NF-κB and Nrf2 Pathways
This technique is used to detect the levels of specific proteins involved in the signaling pathways.
Protocol:
-
Treat cells with this compound and/or LPS as required for the specific experiment.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p65, anti-IκBα, anti-Nrf2, anti-HO-1, anti-Bcl-2, or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay using Hoechst 33342 Staining
This method is used to visualize apoptotic cells, which exhibit characteristic nuclear condensation.
Protocol:
-
Seed HT-29 cells on coverslips in a 6-well plate and treat with this compound for the desired time.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips on glass slides with a mounting medium.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show brightly stained, condensed, or fragmented nuclei.
Conclusion
This compound is a promising natural compound with multifaceted biological activities, most notably its anti-inflammatory and anticancer effects. Its mechanism of action involves the modulation of critical signaling pathways such as NF-κB and Nrf2/HO-1. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on elucidating the precise quantitative efficacy of this compound in various disease models and further exploring its molecular targets to fully unlock its therapeutic potential.
References
- 1. Frontiers | Lipopolysaccharide Preparation Derived From Porphyromonas gingivalis Induces a Weaker Immuno-Inflammatory Response in BV-2 Microglial Cells Than Escherichia coli by Differentially Activating TLR2/4-Mediated NF-κB/STAT3 Signaling Pathways [frontiersin.org]
- 2. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics and Metabolism of Sanggenon A: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon A is a prenylated flavonoid isolated from the root bark of Morus alba L. (white mulberry), a plant with a long history of use in traditional medicine.[1][2] This compound, like other prenylated flavonoids from the Moraceae family, has garnered interest for its potential therapeutic properties.[3] Research has highlighted its anti-inflammatory effects, suggesting its potential as a candidate for developing treatments for inflammatory diseases.[4][5] Despite its pharmacological promise, a comprehensive understanding of the pharmacokinetics (what the body does to the drug) and metabolism of this compound remains largely unexplored in publicly available scientific literature. This guide summarizes the current state of knowledge regarding this compound's biological activities and provides a roadmap for future research by proposing detailed experimental protocols to elucidate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Known Biological Activities and Signaling Pathways
The primary documented biological activity of this compound is its anti-inflammatory effect. Studies have shown that this compound can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial and macrophage cells. The anti-inflammatory actions of this compound are mediated through the regulation of specific signaling pathways.
Notably, this compound has been shown to:
-
Inhibit the NF-κB Pathway: It suppresses the activation of Nuclear Factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting this pathway, this compound reduces the expression of pro-inflammatory genes.
-
Activate the Nrf2/HO-1 Pathway: this compound induces the expression of Heme Oxygenase-1 (HO-1) by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2). This pathway is a critical cellular defense mechanism against oxidative stress and inflammation.
The interplay of these pathways underscores the therapeutic potential of this compound in managing inflammatory conditions.
Caption: Anti-inflammatory signaling pathway of this compound.
Pharmacokinetics of Prenylated Flavonoids: A Surrogate Perspective
Direct pharmacokinetic data for this compound is not currently available. However, insights can be drawn from the broader class of prenylated flavonoids. The addition of a prenyl group to a flavonoid backbone generally increases its lipophilicity.[6] This chemical modification is thought to facilitate attachment to cell membranes and may enhance interaction with target proteins.[3][6]
The increased lipid solubility of prenylated flavonoids, when compared to their non-prenylated counterparts, may lead to:
-
Enhanced Bioavailability: The prenyl group could improve gastrointestinal absorption and affinity for cell membranes.[4]
-
Altered Tissue Distribution: Studies on other prenylated flavonoids suggest that prenylation can lead to higher accumulation in certain tissues.[5]
-
Modified Metabolism and Elimination: It is hypothesized that prenylation may interfere with the elimination of flavonoids from tissues, potentially leading to a longer half-life.[5]
These general characteristics of prenylated flavonoids highlight the importance of conducting specific ADME studies for this compound to confirm its unique profile.
Proposed Experimental Protocols
To address the existing knowledge gap, the following experimental protocols are proposed for characterizing the pharmacokinetics and metabolism of this compound.
In Vivo Pharmacokinetic Study in Rodents
This experiment would aim to determine key pharmacokinetic parameters of this compound after oral and intravenous administration.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
-
Drug Formulation:
-
Oral (PO): this compound suspended in 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Intravenous (IV): this compound dissolved in a solution of 10% DMSO, 40% PEG400, and 50% saline.
-
-
Administration:
-
A single oral dose of 50 mg/kg.
-
A single intravenous dose of 5 mg/kg via the tail vein.
-
-
Sample Collection:
-
Blood samples (~0.2 mL) collected from the jugular vein into heparinized tubes at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma to be separated by centrifugation (4000 rpm for 10 min at 4°C) and stored at -80°C.
-
-
Bioanalytical Method:
-
Development and validation of a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
-
Protein precipitation with acetonitrile for sample preparation.
-
-
Pharmacokinetic Analysis:
-
Non-compartmental analysis of the plasma concentration-time data using software like Phoenix WinNonlin to determine parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).
-
Oral bioavailability (F%) to be calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
In Vitro Metabolism Study
This experiment would aim to identify the primary metabolic pathways and major metabolites of this compound.
Experimental Protocol:
-
Test System: Pooled human and rat liver microsomes (HLM and RLM).
-
Incubation:
-
Incubate this compound (1 µM) with liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Include NADPH (1 mM) as a cofactor to initiate Phase I metabolic reactions. Control incubations should be performed without NADPH.
-
Incubate at 37°C for 0, 15, 30, 60, and 90 minutes.
-
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.
-
Metabolite Identification:
-
Analyze the samples using high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap).
-
Compare samples with and without NADPH to identify NADPH-dependent metabolites.
-
Characterize the structure of potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. Common metabolic reactions for flavonoids include hydroxylation, glucuronidation, and sulfation.
-
-
Metabolic Stability: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound by monitoring its disappearance over time.
References
- 1. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities [mdpi.com]
- 4. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prenylflavonoid - Wikipedia [en.wikipedia.org]
Sanggenon A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Historical Perspective and Chemical Profile
Sanggenon A is a prenylated flavonoid, a class of natural products known for their diverse biological activities. It was first isolated from the root bark of Morus alba L. (white mulberry), a plant with a long history of use in traditional medicine.[1][2] Subsequent studies have also identified this compound in other species of the Morus genus.[3]
Chemically, this compound possesses a complex pentacyclic structure with the molecular formula C₂₅H₂₄O₇. Its unique architecture, featuring a Diels-Alder type adduct, has attracted considerable interest from the scientific community.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₄O₇ | PubChem CID: 156707 |
| Molecular Weight | 436.45 g/mol | PubChem CID: 156707 |
| IUPAC Name | (3R,11S)-7,11,14-trihydroxy-18,18-dimethyl-3-(3-methylbut-2-enyl)-2,10,19-trioxapentacyclo[11.8.0.0³,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(13),4(9),5,7,14,16,20-heptaen-12-one | PubChem CID: 156707 |
| CAS Number | 76464-71-6 | PubChem CID: 156707 |
Pharmacological Activity: Anti-inflammatory Properties
Extensive research has demonstrated the potent anti-inflammatory effects of this compound. These effects are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. Specifically, this compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE₂), and to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]
Table 2: Quantitative Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Endpoint | IC₅₀ (µM) | Source |
| Nitric Oxide Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite | ~10-20 | [1] |
| Prostaglandin E2 Production | RAW 264.7 | LPS (1 µg/mL) | PGE₂ | Data not explicitly provided for this compound alone | [4][5] |
| iNOS Protein Expression | RAW 264.7 | LPS (1 µg/mL) | Protein Level | - | [4][5] |
| COX-2 Protein Expression | RAW 264.7 | LPS (1 µg/mL) | Protein Level | - | [4][5] |
Note: While the referenced literature clearly indicates significant inhibition, a precise IC₅₀ value for this compound's inhibition of PGE₂ production was not explicitly stated. The IC₅₀ for nitric oxide production is an approximation based on graphical data presented in the cited study.
Mechanism of Action: Modulation of Signaling Pathways
This compound exerts its anti-inflammatory effects through the dual regulation of the NF-κB and Nrf2/HO-1 signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the transcription of genes encoding inflammatory mediators, including iNOS and COX-2. This compound has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of these pro-inflammatory enzymes.[4][5]
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Activation of the Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 translocates to the nucleus and activates the transcription of its target genes. This compound has been found to promote the nuclear translocation of Nrf2, leading to the upregulation of HO-1, which has anti-inflammatory properties.
Caption: Nrf2/HO-1 Signaling Pathway Activation by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to evaluate the anti-inflammatory effects of this compound.
Cell Culture
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
Nitric Oxide (NO) Production Assay
This assay measures the concentration of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[6][7][8][9]
Workflow:
Caption: Workflow for Nitric Oxide Production Assay.
Detailed Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[9]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[9]
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[6][9]
-
Incubate the mixture at room temperature for 10-15 minutes.[6]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.[6]
Prostaglandin E2 (PGE₂) Immunoassay
This assay quantifies the amount of PGE₂ released into the cell culture medium using a competitive enzyme-linked immunosorbent assay (ELISA).[10][11]
Workflow:
Caption: Workflow for Prostaglandin E2 Immunoassay.
Detailed Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.[10]
-
Pre-treat the cells with various concentrations of this compound for 2 hours.[10]
-
Stimulate the cells with 1 µg/mL of LPS for 22 hours.[10]
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the PGE₂ ELISA on the supernatant according to the manufacturer's instructions for the specific kit being used. This typically involves adding the supernatant and a PGE₂-enzyme conjugate to a plate pre-coated with an anti-PGE₂ antibody, followed by washing and addition of a substrate to generate a colorimetric signal.[12][13][14]
-
Measure the absorbance at the appropriate wavelength (commonly 450 nm).[14]
-
Calculate the PGE₂ concentration by comparing the absorbance values with a standard curve generated using known concentrations of PGE₂.
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to detect and quantify the protein levels of iNOS and COX-2 in cell lysates.[15]
Workflow:
Caption: Workflow for Western Blot Analysis.
Detailed Protocol:
-
Seed RAW 264.7 cells and treat with this compound and/or LPS as described in the previous protocols.
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.
Conclusion and Future Directions
This compound is a promising natural product with well-documented anti-inflammatory properties. Its mechanism of action, involving the modulation of the NF-κB and Nrf2/HO-1 signaling pathways, makes it an attractive candidate for further investigation as a potential therapeutic agent for inflammatory diseases. Future research should focus on obtaining more precise quantitative pharmacological data, exploring its in vivo efficacy and safety profiles, and investigating its potential for synergistic effects with other anti-inflammatory agents. Further elucidation of its structure-activity relationships could also guide the synthesis of novel and more potent anti-inflammatory compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.7. Nitric Oxide (NO) Assay [bio-protocol.org]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of PGE2 release by the RAW 264.7 macrophage cells [bio-protocol.org]
- 11. 2.7. Enzyme-Linked Immunosorbent Assay (ELISA) [bio-protocol.org]
- 12. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]
- 13. raybiotech.com [raybiotech.com]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
Sanggenon A Derivatives: A Technical Guide to Bioactivity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon A, a prenylated flavonoid isolated from the root bark of Morus species (mulberry), has emerged as a significant natural product scaffold in drug discovery. Its complex, polycyclic structure has intrigued chemists and pharmacologists alike, leading to the investigation of its various derivatives. These compounds, collectively known as sanggenons, exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the bioactivities of this compound and its key derivatives, with a focus on quantitative data, mechanisms of action, and relevant experimental protocols.
Key Bioactivities and Quantitative Data
The derivatives of this compound have been evaluated for a wide range of pharmacological effects, including anticancer, anti-inflammatory, enzyme inhibitory, and neuroprotective activities. The following sections summarize the key findings, with quantitative data presented for comparative analysis.
Anticancer and Apoptosis-Modulating Activity
Certain sanggenon derivatives have demonstrated significant cytotoxic effects against various cancer cell lines and the ability to modulate key proteins involved in apoptosis.
Sanggenon C has shown dose- and time-dependent inhibition of proliferation in human colon cancer cells[1][2]. The mechanism involves the induction of apoptosis through the mitochondrial pathway, associated with increased reactive oxygen species (ROS) generation and decreased nitric oxide (NO) production[1][2][3].
Sanggenon G has been identified as a cell-permeable inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of apoptosis that is often overexpressed in cancer cells. It binds specifically to the BIR3 domain of XIAP, enhancing caspase activation and sensitizing cancer cells to chemotherapy[4][5][6].
Table 1: Anticancer and XIAP Inhibitory Activity of Sanggenon Derivatives
| Compound | Activity | Cell Line/Target | IC50 / Binding Affinity (Ki) | Reference(s) |
| Sanggenon C | Cytotoxicity | LoVo (Colon Cancer) | Not explicitly quantified, but significant inhibition at 5-80 µM | [1][2] |
| Cytotoxicity | HT-29 (Colon Cancer) | Not explicitly quantified, but significant inhibition at 5-80 µM | [1][2] | |
| Cytotoxicity | SW480 (Colon Cancer) | Not explicitly quantified, but significant inhibition at 5-80 µM | [1][2] | |
| Sanggenon G | XIAP BIR3 Domain Binding | - | 34.26 µM | [4][5][6] |
Enzyme Inhibitory Activity
Sanggenon derivatives have been shown to inhibit several enzymes implicated in metabolic diseases and pigmentation disorders.
α-Glucosidase Inhibition: Sanggenon D and Kuwanon G are effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Their inhibitory action suggests potential for the management of type 2 diabetes[7]. Kuwanon G shows competitive inhibition, while Sanggenon D exhibits a mixed-type inhibition[7].
Pancreatic Lipase Inhibition: Sanggenon D is a potent inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary fats, indicating its potential as an anti-obesity agent[8][9][10].
Tyrosinase Inhibition: Several sanggenons, including Sanggenon C, J, M, and O, have demonstrated significant inhibitory effects on tyrosinase, the key enzyme in melanin biosynthesis. This suggests their potential application as skin-lightening agents[11].
Table 2: Enzyme Inhibitory Activity of Sanggenon Derivatives
| Compound | Target Enzyme | IC50 Value | Reference(s) |
| Sanggenon D | α-Glucosidase | 45.1 µM | [7] |
| Kuwanon G | α-Glucosidase | 38.3 µM | [7] |
| Sanggenon D | Pancreatic Lipase | 0.77 µM | [8][9][10] |
| Sanggenon C | Tyrosinase | 1.17 µM | [11] |
| Kuwanon J | Tyrosinase | 0.17 µM | [11] |
| Sanggenon M | Tyrosinase | 13.06 µM | [11] |
| Sanggenon O | Tyrosinase | 1.15 µM | [11] |
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties in cellular models. It effectively inhibits the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells[12][13]. While specific IC50 values for the inhibition of these mediators are not consistently reported, the mechanism of action is well-documented.
The anti-inflammatory effects of this compound are primarily mediated through the dual regulation of two major signaling pathways:
-
Inactivation of the NF-κB Pathway: this compound inhibits the activation and nuclear translocation of the NF-κB p65 subunit, a master regulator of inflammatory gene expression. This leads to the downregulation of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6, PGE2)[12][13].
-
Activation of the Nrf2/HO-1 Pathway: this compound promotes the nuclear translocation of Nrf2, which in turn induces the expression of the antioxidant and anti-inflammatory enzyme Heme Oxygenase-1 (HO-1)[12][13].
Neuroprotective Activity
Sanggenon C has shown promise in protecting against cerebral ischemia-reperfusion injury. Its neuroprotective effects are attributed to its ability to inhibit inflammation and oxidative stress[14][15]. The underlying mechanism involves the regulation of the RhoA-ROCK signaling pathway[14]. Although quantitative IC50 values for its neuroprotective effects are not detailed in the available literature, studies show it can significantly ameliorate neurologic impairment and reduce cerebral infarction in animal models[14].
Signaling Pathways and Mechanisms of Action
The diverse bioactivities of this compound derivatives are a result of their interaction with multiple cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms identified.
Caption: Anti-inflammatory mechanism of this compound.
Caption: Anticancer mechanism of Sanggenon C.
Caption: Experimental workflow for XIAP inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of sanggenon derivatives on cancer cell lines.
-
Objective: To determine the concentration at which a compound reduces cell viability by 50% (IC50).
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., HT-29, LoVo) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the Sanggenon derivative (e.g., 0, 5, 10, 20, 40, 80 µM) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
-
α-Glucosidase Inhibition Assay
This assay is used to evaluate the potential of sanggenon derivatives as anti-diabetic agents.
-
Objective: To measure the inhibition of α-glucosidase activity.
-
Principle: α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.
-
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, add 50 µL of the Sanggenon derivative solution (at various concentrations) to 100 µL of 0.1 M phosphate buffer (pH 6.9).
-
Enzyme Addition: Add 50 µL of α-glucosidase solution (1.0 U/mL) to each well and incubate at 25°C for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding 50 µL of 5 mM pNPG solution to each well.
-
Incubation: Incubate the plate at 25°C for 5 minutes.
-
Stop Reaction: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC50 value from the dose-response curve. Acarbose is typically used as a positive control.
-
Western Blot Analysis for NF-κB Signaling
This protocol is used to investigate the effect of sanggenon derivatives on the NF-κB signaling pathway in inflammatory responses.
-
Objective: To detect the levels of key proteins in the NF-κB pathway (e.g., p-IκBα, total IκBα, nuclear p65).
-
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with this compound for 2 hours before stimulating with LPS (1 µg/mL) for a specified time (e.g., 30 minutes).
-
Protein Extraction: For total protein, lyse the cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a nuclear extraction kit. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-Lamin B1 for nuclear fraction, anti-β-actin for total/cytoplasmic fraction) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ and normalize to the loading control.
-
Conclusion and Future Perspectives
The this compound family of natural products represents a rich source of bioactive molecules with significant therapeutic potential. The diverse range of activities, from potent enzyme inhibition to the modulation of critical signaling pathways in cancer and inflammation, underscores their importance in drug discovery. The quantitative data presented in this guide highlight the potency of several derivatives, such as Sanggenon D as a pancreatic lipase inhibitor and Kuwanon J as a tyrosinase inhibitor.
Future research should focus on several key areas. Firstly, comprehensive structure-activity relationship (SAR) studies are needed to guide the synthesis of novel derivatives with enhanced potency and selectivity. Secondly, while in vitro and cellular mechanisms are becoming clearer, further in vivo studies are essential to validate the therapeutic efficacy and assess the pharmacokinetic and safety profiles of these compounds. Finally, exploring the potential of sanggenon derivatives in other therapeutic areas, such as viral diseases and neurodegenerative disorders, could open new avenues for their application. The continued investigation of these fascinating molecules holds great promise for the development of next-generation therapeutics.
References
- 1. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Sanggenon G as a natural cell-permeable small-molecular weight inhibitor of X-linked inhibitor of apoptosis protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Sanggenon G as a natural cell-permeable small-molecular weight inhibitor of X-linked inhibitor of apoptosis protein (XIAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition Mechanism of Mulberry Prenylated Flavonoids Sanggenone D/Kuwanon G Against α-Glucosidase and the Regulation of Glucose via GLUT4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. molnova.com:443 [molnova.com:443]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sanggenon C Ameliorates Cerebral Ischemia-Reperfusion Injury by Inhibiting Inflammation and Oxidative Stress through Regulating RhoA-ROCK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Toxicology and Safety Profile of Sanggenon A: A Technical Guide and Knowledge Gap Analysis
For Researchers, Scientists, and Drug Development Professionals
October 2023
Executive Summary
Sanggenon A, a flavonoid isolated from the root bark of Morus alba, has garnered interest for its potential therapeutic properties, notably its anti-inflammatory effects. However, a comprehensive understanding of its toxicology and safety profile is paramount for its progression as a potential drug candidate. This technical guide synthesizes the currently available preclinical safety data on this compound, provides detailed experimental protocols for key toxicological assays, and visualizes relevant biological pathways and experimental workflows. A critical analysis of the existing literature reveals significant knowledge gaps, particularly in the areas of in vivo toxicity, genotoxicity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This document serves as both a summary of current knowledge and a roadmap for future preclinical safety evaluation of this compound.
In Vitro Cytotoxicity
The initial assessment of a compound's toxicity often begins with in vitro cytotoxicity assays to determine its effect on cell viability and proliferation.
Quantitative Cytotoxicity Data
Limited studies have reported on the cytotoxic effects of this compound. The available data from a study investigating its anti-inflammatory properties is summarized below.
| Cell Line | Assay | Concentration | Effect |
| BV2 (murine microglia) | MTT | 80 µM | Toxic effects observed |
| RAW264.7 (murine macrophages) | MTT | 80 µM | Toxic effects observed |
Table 1: Summary of In Vitro Cytotoxicity Data for this compound
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., BV2 or RAW264.7) into a 96-well plate at a density of 5 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Genotoxicity
Genotoxicity assessment is crucial to determine if a compound can induce genetic mutations or chromosomal damage. Currently, there is a lack of publicly available data on the genotoxicity of this compound . Standard assays such as the Ames test and the in vitro micronucleus assay are necessary to evaluate its mutagenic and clastogenic potential.
Recommended Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). The test evaluates the ability of a compound to cause a reverse mutation, allowing the bacteria to synthesize histidine and grow on a histidine-free medium. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
This compound
-
Positive controls (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene)
-
Negative control (vehicle)
-
S9 fraction and cofactors (for metabolic activation)
-
Minimal glucose agar plates
-
Top agar
Procedure:
-
Preparation: Prepare overnight cultures of the Salmonella tester strains.
-
Treatment: In a test tube, combine the tester strain, this compound at various concentrations (or positive/negative controls), and either a buffer or the S9 mix.
-
Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Methodological & Application
Application Notes and Protocols: Sanggenon A Extraction and Purification
These application notes provide a detailed protocol for the extraction and purification of Sanggenon A from the root bark of Morus alba (white mulberry). The methodologies are intended for researchers, scientists, and professionals in drug development and natural product chemistry.
Data Summary
The following tables summarize the quantitative data from a representative extraction and purification of this compound from 12 kg of dried Morus alba root bark.
Table 1: Extraction and Solvent Partitioning Yields
| Step | Fraction | Initial Dry Weight (kg) | Final Weight (g) |
| Extraction | Methanol Extract | 12 | 1511.6 |
| Partitioning | Dichloromethane | - | 318.2 |
| Ethyl Acetate | - | 192.2 | |
| n-Butanol | - | 182.4 | |
| Water | - | 534.3 |
Table 2: Purification Yield of this compound
| Subfraction | Purification Method | Final Yield of this compound (mg) |
| D33 | Silica Gel CC, LiChroprep RP-18 CC, Prep-HPLC | 56.20 |
Experimental Protocols
Extraction of Crude Flavonoids
This protocol describes the initial extraction of compounds from the dried root bark of Morus alba.
Materials:
-
Dried and powdered root bark of Morus alba
-
Methanol (MeOH)
-
Reflux apparatus
-
Rotary evaporator
Procedure:
-
Place 12 kg of dried root bark of M. alba into a large-capacity reflux apparatus.
-
Add a sufficient volume of methanol to completely submerge the plant material.
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Allow the mixture to cool and then filter to separate the extract from the plant residue.
-
Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.
-
Combine the methanolic extracts from all three cycles.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[1]
Solvent Partitioning
This protocol separates the crude extract into fractions based on polarity. This compound is expected to be enriched in the ethyl acetate fraction.
Materials:
-
Crude methanol extract
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Distilled water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend the crude methanol extract (1511.6 g) in distilled water.
-
Transfer the aqueous suspension to a large separatory funnel.
-
Perform sequential liquid-liquid partitioning with equal volumes of the following solvents in the order listed: a. Dichloromethane b. Ethyl acetate c. n-Butanol
-
For each solvent, shake the separatory funnel vigorously and then allow the layers to separate completely.
-
Collect each organic layer and the final aqueous layer.
-
Evaporate the solvent from each fraction in vacuo to yield the dried dichloromethane, ethyl acetate, n-butanol, and water-soluble fractions.[1]
Purification by Column Chromatography
This multi-step chromatography protocol is for the isolation of this compound from the ethyl acetate fraction.
3.1. Silica Gel Column Chromatography
Materials:
-
Dried ethyl acetate fraction
-
Silica gel (for column chromatography)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Chromatography column
Procedure:
-
Prepare a silica gel column of appropriate size.
-
Dissolve a portion of the ethyl acetate fraction in a minimal amount of solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a gradient solvent system of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate (e.g., from 5:1 to 1:1 n-hexane:EtOAc).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Combine the fractions containing the target compound.[1]
3.2. LiChroprep RP-18 Column Chromatography
Materials:
-
This compound-containing fractions from silica gel chromatography
-
LiChroprep RP-18 material
-
Methanol (MeOH)
-
Distilled water
-
Chromatography column
Procedure:
-
Pack a column with LiChroprep RP-18.
-
Dissolve the combined fractions from the previous step in the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a mobile phase of methanol and water (e.g., 5:1 v/v).
-
Collect and monitor fractions by TLC or HPLC.
-
Combine the fractions containing purified this compound.[1]
3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Materials:
-
Partially purified this compound fractions
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a suitable column (e.g., C18)
Procedure:
-
Dissolve the this compound-containing fraction from the previous step in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the preparative HPLC system.
-
Elute with an isocratic mobile phase of 75% aqueous methanol.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.[1]
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Signaling Pathway of this compound's Anti-inflammatory Action
This compound has been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[2][3]
Caption: this compound's dual regulation of inflammatory pathways.
References
- 1. KoreaMed Synapse [synapse.koreamed.org]
- 2. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Sanggenon A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon A, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered significant interest within the scientific community due to its diverse pharmacological activities. These include anti-inflammatory, antioxidant, and potential anticancer effects. As research into the therapeutic potential of this compound progresses, the need for robust and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological samples, becomes paramount. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Signaling Pathway Involvement
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. Specifically, it has been demonstrated to regulate the NF-κB and HO-1/Nrf2 signaling pathways. The diagram below illustrates the proposed mechanism of action.
Caption: this compound signaling pathway.
Analytical Methods for Quantification
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely accessible technique for the quantification of flavonoids like this compound in plant extracts.
Data Presentation: HPLC-DAD Method Validation Parameters
The following table summarizes typical validation parameters for the quantification of flavonoids from Morus alba using HPLC-DAD. These values can serve as a benchmark for the development of a specific method for this compound.
| Parameter | Steppogenin | Kuwanon G | Morusin |
| Linearity Range (µg/mL) | 5 - 200 | 5 - 200 | 5 - 200 |
| Correlation Coefficient (r²) | > 0.999 | > 0.9998 | > 0.9998 |
| LOD (µg/mL) | 0.018 | 0.69 | 0.35 |
| LOQ (µg/mL) | 0.061 | 2.10 | 1.07 |
| Intra-day Precision (RSD%) | < 2.27 | < 0.70 | < 0.70 |
| Inter-day Precision (RSD%) | < 1.65 | < 0.48 | < 0.48 |
| Accuracy (Recovery %) | 97.32 - 106.39 | 98.40 - 111.55 | 98.40 - 111.55 |
Experimental Protocol: HPLC-DAD Quantification
Caption: HPLC-DAD experimental workflow.
-
Sample Preparation:
-
Accurately weigh 1.0 g of powdered Morus alba root bark.
-
Add 20 mL of methanol and perform ultrasonic extraction for 30 minutes.
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be:
-
0-10 min, 20-40% A
-
10-25 min, 40-60% A
-
25-30 min, 60-80% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the UV absorbance maximum for this compound (typically around 266 nm).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-DAD, making it ideal for the quantification of this compound in complex matrices like plasma or tissue homogenates.
Data Presentation: UPLC-MS/MS Method Validation Parameters
The following table provides representative validation parameters for a UPLC-MS/MS method for flavonoid quantification.
| Parameter | Representative Value |
| Linearity Range (ng/mL) | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (ng/mL) | 0.1 |
| LOQ (ng/mL) | 0.5 |
| Intra-day Precision (RSD%) | < 10 |
| Inter-day Precision (RSD%) | < 15 |
| Accuracy (Recovery %) | 85 - 115 |
| Matrix Effect (%) | 80 - 120 |
Experimental Protocol: UPLC-MS/MS Quantification
Caption: UPLC-MS/MS experimental workflow.
-
Sample Preparation (for plasma):
-
To 100 µL of plasma, add an internal standard (a structurally similar compound not present in the sample).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
UPLC-MS/MS Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized for this compound).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the internal standard must be determined by direct infusion.
-
-
-
Standard Preparation:
-
Prepare a stock solution of this compound and the internal standard in methanol.
-
Prepare calibration standards in a blank matrix (e.g., drug-free plasma) to account for matrix effects.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice between HPLC-DAD and UPLC-MS/MS will depend on the specific requirements of the research, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is crucial to ensure the quality and reproducibility of the generated data.
Application Notes and Protocols for LC-MS/MS Analysis of Sanggenon A in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon A is a prenylated flavonoid isolated from the root bark of Morus species, commonly known as mulberry. It has garnered significant interest in the scientific community due to its potential pharmacological activities. This document provides a detailed protocol for the quantitative analysis of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The provided methodologies are intended to serve as a comprehensive guide for researchers in pharmacokinetics, drug metabolism, and clinical trial sample analysis.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard: (Purity ≥98%)
-
Internal Standard (IS): A structurally similar compound not present in the plasma matrix (e.g., another prenylated flavonoid like Kuwanon G, if available and validated).
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.
-
Acids: Formic acid (LC-MS grade).
-
Plasma: Blank plasma from the relevant species (e.g., human, rat, mouse), screened for interferences.
-
Other materials: Microcentrifuge tubes, pipettes, and a vortex mixer.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting small molecules from plasma.
-
Thawing: Allow frozen plasma samples to thaw completely at room temperature.
-
Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) containing 0.1% formic acid to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting parameters for method development. Optimization will be necessary for specific instrumentation.
Table 1: Proposed Chromatographic Conditions
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start with 20% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Proposed Mass Spectrometric Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Sciex API 4000, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 437.2 (for [M+H]⁺ of this compound) |
| Product Ion (Q3) | To be determined empirically. Based on the fragmentation of similar prenylated flavonoids, potential product ions could result from the loss of the prenyl group (C4H8, 56 Da) or retro-Diels-Alder fragmentation. A starting point would be to scan for product ions in the range of m/z 100-400. |
| Internal Standard Transitions | To be determined based on the selected IS. |
| Collision Energy (CE) | To be optimized for maximizing the signal of the product ion. |
| Declustering Potential (DP) | To be optimized. |
| Ion Source Temperature | 500°C |
Note: The molecular weight of this compound is approximately 436.5 g/mol [1]. The protonated molecule [M+H]⁺ would have an m/z of approximately 437.2.
Method Validation
A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of this compound and the IS.
-
Linearity and Range: Prepare a calibration curve by spiking blank plasma with known concentrations of this compound. A typical range might be 1-1000 ng/mL. The curve should have a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery: Assess the extraction efficiency of this compound from plasma by comparing the peak areas of extracted samples to those of post-extraction spiked samples.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Investigate the stability of this compound in plasma under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80°C.
Table 3: Example Method Validation Summary (Hypothetical Data)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | >0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| LLOQ | S/N > 10, Accuracy ±20%, Precision <20% | 1 ng/mL |
| Intra-day Precision (%CV) | ≤15% | <8% |
| Inter-day Precision (%CV) | ≤15% | <10% |
| Intra-day Accuracy (%) | 85-115% | 92-105% |
| Inter-day Accuracy (%) | 85-115% | 90-108% |
| Recovery (%) | Consistent and reproducible | 85-95% |
| Matrix Effect (%) | Consistent and reproducible | 90-110% |
| Stability | % Deviation <15% | Stable |
Experimental Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.
Signaling Pathway of this compound
This compound has been reported to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
Application Notes and Protocols for Sanggenon A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sanggenon A, a natural flavonoid isolated from Morus alba, in cell culture experiments. This document outlines its mechanism of action, protocols for key assays, and expected quantitative outcomes.
This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells and murine microglial BV2 cells, this compound has been shown to inhibit the production of pro-inflammatory mediators. This effect is primarily achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.[1][2][3]
Data Presentation
The following tables summarize the quantitative effects of this compound on cell viability and the inhibition of key inflammatory markers in RAW 264.7 and BV2 cell lines. Data has been extracted and synthesized from publicly available research.[1][3]
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Concentration (µM) | Cell Viability (%) |
| RAW 264.7 | MTT | 5, 10, 20 | No significant toxicity observed |
| BV2 | MTT | 5, 10, 20 | No significant toxicity observed |
Table 2: Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated Cells
| Cell Line | Target | Concentration (µM) | Inhibition (%) (approx.) |
| RAW 264.7 | Nitric Oxide (NO) | 5 | 20 |
| 10 | 45 | ||
| 20 | 75 | ||
| BV2 | Nitric Oxide (NO) | 5 | 25 |
| 10 | 50 | ||
| 20 | 80 | ||
| RAW 264.7 | TNF-α | 10 | 30 |
| 20 | 60 | ||
| BV2 | TNF-α | 10 | 40 |
| 20 | 70 | ||
| RAW 264.7 | IL-6 | 10 | 25 |
| 20 | 55 | ||
| BV2 | IL-6 | 10 | 35 |
| 20 | 65 |
Experimental Protocols
Detailed methodologies for key experiments to assess the bioactivity of this compound are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on RAW 264.7 or BV2 cells.
Materials:
-
This compound
-
RAW 264.7 or BV2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed RAW 264.7 or BV2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare various concentrations of this compound (e.g., 5, 10, 20, 50, 100 µM) in DMEM.
-
Remove the culture medium and treat the cells with different concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Nitric Oxide (NO) Production
This protocol quantifies the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 or BV2 cells using the Griess reagent.
Materials:
-
This compound
-
RAW 264.7 or BV2 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard curve
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Quantification of Cytokine (TNF-α, IL-6) Levels by ELISA
This protocol measures the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines.
Materials:
-
This compound
-
RAW 264.7 or BV2 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
LPS
-
Commercially available ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Seed cells in a 24-well plate at an appropriate density.
-
Pre-treat the cells with this compound for 2 hours.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Protocol 4: Western Blot Analysis for NF-κB and Nrf2/HO-1 Pathway Proteins
This protocol assesses the effect of this compound on the expression and activation of key proteins in the NF-κB and Nrf2/HO-1 signaling pathways.
Materials:
-
This compound
-
RAW 264.7 or BV2 cells
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (p-p65, p65, IκBα, Nrf2, HO-1, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound for the desired time, followed by LPS stimulation.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathways
References
- 1. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells [mdpi.com]
- 2. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies with Sanggenon A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon A, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered significant interest for its potential therapeutic properties. While in vitro studies have robustly demonstrated its anti-inflammatory effects, comprehensive in vivo data for this compound remains limited. This document provides detailed application notes and protocols for conducting in vivo animal studies with this compound, drawing upon available data for this compound and structurally related compounds, particularly Sanggenon C, and extracts of Morus alba. These protocols are intended to serve as a foundational guide for researchers initiating in vivo investigations into the efficacy, mechanism of action, pharmacokinetics, and safety of this compound.
Disclaimer: The following protocols are largely based on studies of compounds structurally similar to this compound due to a lack of direct and comprehensive in vivo studies on this compound itself. Researchers should interpret the results with this consideration and perform necessary pilot studies to validate these protocols for this compound.
Therapeutic Potential and Mechanism of Action
In vitro evidence strongly suggests that this compound possesses potent anti-inflammatory properties. These effects are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.
Anti-Inflammatory Effects
This compound has been shown to inhibit the production of pro-inflammatory mediators in cellular models.[1][2]
-
Inhibition of Pro-inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines, this compound significantly inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][2] It also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
Signaling Pathways
The anti-inflammatory effects of this compound are attributed to its influence on the following signaling pathways, as demonstrated in in vitro studies:
-
NF-κB Signaling Pathway: this compound has been observed to inactivate the nuclear factor kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation. By inhibiting NF-κB activation, this compound can effectively downregulate the production of various pro-inflammatory cytokines and enzymes.
-
HO-1/Nrf2 Signaling Pathway: this compound has been shown to induce the expression of Heme Oxygenase-1 (HO-1) through the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] The Nrf2-HO-1 axis is a crucial cellular defense mechanism against oxidative stress and inflammation. Activation of this pathway by this compound contributes to its anti-inflammatory and cytoprotective effects.
References
- 1. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Sanggenon A for Enhanced Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive overview of potential formulation strategies to enhance the solubility and bioavailability of Sanggenon A, a bioactive flavonoid compound. Due to the limited availability of direct formulation data for this compound, this guide presents detailed protocols and expected characterization data based on studies of structurally similar flavonoids, such as quercetin and hesperidin. These notes are intended to serve as a foundational resource for the development of effective this compound delivery systems.
Introduction to this compound and Formulation Challenges
This compound, a prenylated flavonoid isolated from Morus alba, has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the regulation of the NF-κB and HO-1/Nrf2 signaling pathways, making it a promising candidate for treating inflammatory diseases.[1][2][3] However, like many flavonoids, this compound is expected to exhibit poor water solubility, which can limit its oral bioavailability and therapeutic efficacy.[4]
To overcome these limitations, advanced drug delivery systems such as nanoparticles, liposomes, and solid dispersions can be employed. These formulations can enhance solubility, improve dissolution rates, and increase systemic absorption.[4][5][6]
Signaling Pathway of this compound in Inflammation
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. Understanding these pathways is crucial for designing targeted drug delivery systems and evaluating the bioactivity of formulated this compound. The primary pathways affected are the NF-κB and the Nrf2/HO-1 pathways.[1][2][7]
Caption: Signaling pathways modulated by this compound.
Formulation Strategies and Protocols
This section details protocols for three common formulation strategies: solid dispersions, liposomes, and nanoparticles. The quantitative parameters provided in the tables are based on formulations of similar flavonoids and represent target values for the formulation of this compound.
Solid Dispersions
Solid dispersions enhance the dissolution rate of poorly soluble drugs by dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier matrix in an amorphous state.[8][9]
Caption: Workflow for preparing and characterizing solid dispersions.
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or polyethylene glycol (PEG) 4000) in a suitable solvent such as absolute ethanol.[10] Various drug-to-carrier ratios (e.g., 1:5, 1:10 w/w) should be prepared.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40-50°C under reduced pressure to form a thin film.
-
Drying: Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried mass using a mortar and pestle and pass it through a fine-mesh sieve (e.g., 60 mesh) to obtain a uniform powder.[9]
-
Storage: Store the solid dispersion in a desiccator until further analysis.
| Parameter | Carrier | Drug:Carrier Ratio (w/w) | Method | Target Value | Reference |
| Dissolution Rate | PVP K30 | 1:10 | USP Apparatus II (Paddle) | >85% release in 30 min | [8] |
| PEG 4000 | 1:10 | USP Apparatus II (Paddle) | >70% release in 30 min | [8] | |
| Physical State | PVP K30 | 1:10 | PXRD, DSC | Amorphous | [10][11] |
| Drug-Carrier Interaction | PVP K30 | 1:10 | FTIR | Evidence of hydrogen bonding | [8] |
| Morphology | PVP K30 | 1:10 | SEM | Homogeneous, porous particles | [9][11] |
Liposomes
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, thereby improving their stability and bioavailability.[12][13]
-
Lipid Film Formation: Dissolve this compound, a phospholipid (e.g., dipalmitoylphosphatidylcholine - DPPC), and cholesterol in a chloroform-methanol mixture (e.g., 4:1 v/v).[14][15]
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 40-46°C) to form a thin, uniform lipid film on the flask wall.[14][15]
-
Hydration: Hydrate the lipid film with a phosphate buffer (pH 7.4) by rotating the flask for 1-2 hours at the same temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).[14]
-
Purification: Remove any unencapsulated this compound by centrifugation or dialysis.
| Parameter | Lipid Composition (molar ratio) | Method | Target Value | Reference |
| Particle Size (Z-average) | DPPC:Cholesterol (5:1 to 10:1) | Dynamic Light Scattering (DLS) | 100 - 200 nm | [14][15][16] |
| Polydispersity Index (PDI) | DPPC:Cholesterol (5:1 to 10:1) | DLS | < 0.3 | [15][16] |
| Zeta Potential | DPPC:Cholesterol (5:1 to 10:1) | DLS | -20 to -40 mV | [16] |
| Encapsulation Efficiency (%) | DPPC:Cholesterol (5:1 to 10:1) | HPLC / UV-Vis Spectroscopy | > 80% | [14][15] |
| Morphology | DPPC:Cholesterol (5:1 to 10:1) | Transmission Electron Microscopy (TEM) | Spherical vesicles | [16] |
Nanoparticles
Polymeric nanoparticles are solid colloidal particles that can encapsulate or adsorb drugs, offering advantages like controlled release and improved stability. Biodegradable polymers such as polylactic-co-glycolic acid (PLGA) are commonly used.
-
Organic Phase Preparation: Dissolve this compound and PLGA in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA), to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize them for long-term storage.
| Parameter | Polymer | Method | Target Value | Reference |
| Particle Size (Z-average) | PLGA | DLS | 150 - 300 nm | (General knowledge from nanoparticle literature) |
| Polydispersity Index (PDI) | PLGA | DLS | < 0.2 | (General knowledge from nanoparticle literature) |
| Zeta Potential | PLGA | DLS | -15 to -30 mV | (General knowledge from nanoparticle literature) |
| Encapsulation Efficiency (%) | PLGA | HPLC / UV-Vis Spectroscopy | > 70% | (General knowledge from nanoparticle literature) |
| Drug Loading (%) | PLGA | HPLC / UV-Vis Spectroscopy | 5 - 15% | (General knowledge from nanoparticle literature) |
| Morphology | PLGA | SEM / TEM | Spherical particles with a smooth surface | (General knowledge from nanoparticle literature) |
Characterization Methods
Detailed protocols for the key characterization techniques are provided below.
In Vitro Dissolution Studies (for Solid Dispersions)
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Medium: 900 mL of phosphate buffer (pH 6.8).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 100 rpm.
-
Procedure:
-
Add a quantity of the solid dispersion equivalent to a specific dose of this compound to the dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated UV-Vis spectrophotometric or HPLC method.[9][11]
-
Particle Size and Zeta Potential Analysis
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).
-
Sample Preparation: Dilute the liposome or nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Measurement:
-
Equilibrate the sample to 25°C.
-
Perform measurements in triplicate to determine the average particle size (Z-average), polydispersity index (PDI), and zeta potential.[16]
-
Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Separation of Free Drug: Centrifuge the nanoparticle or liposome suspension to pellet the formulation. The supernatant will contain the unencapsulated (free) drug.
-
Quantification of Total and Free Drug:
-
Total Drug (Wtotal): Disrupt a known amount of the formulation (before centrifugation) using a suitable solvent (e.g., methanol) to release the encapsulated drug. Measure the drug concentration using HPLC or UV-Vis spectroscopy.
-
Free Drug (Wfree): Measure the concentration of the drug in the supernatant obtained in step 1.
-
-
Calculation:
-
Encapsulation Efficiency (%EE) = [(Wtotal - Wfree) / Wtotal] x 100
-
Drug Loading (%DL) = [(Wtotal - Wfree) / Weight of Nanoparticles] x 100
-
Conclusion
The formulation strategies outlined in these application notes provide a robust starting point for developing an effective drug delivery system for this compound. By leveraging techniques such as solid dispersions, liposomes, and nanoparticles, it is possible to overcome the solubility and bioavailability challenges associated with this promising anti-inflammatory compound. Researchers are encouraged to use these protocols and target parameters as a guide, optimizing the specific formulation variables to achieve the desired therapeutic outcomes for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Hmox1 heme oxygenase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nanobioletters.com [nanobioletters.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. farmaciajournal.com [farmaciajournal.com]
- 16. pubs.acs.org [pubs.acs.org]
Sanggenon A: A Reference Standard for Phytochemical Analysis and Biological Activity Assessment
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sanggenon A, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered significant interest in the scientific community due to its diverse pharmacological activities. As a bioactive constituent, its accurate quantification in plant extracts and herbal formulations is crucial for quality control, standardization, and further pharmacological investigation. This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis, primarily utilizing High-Performance Liquid Chromatography (HPLC). Furthermore, it outlines its known biological activities and associated signaling pathways.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₂₄O₇[1] |
| Molecular Weight | 436.5 g/mol [1] |
| IUPAC Name | (3R,11S)-7,11,14-trihydroxy-18,18-dimethyl-3-(3-methylbut-2-enyl)-2,10,19-trioxapentacyclo[11.8.0.0³,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(13),4(9),5,7,14,16,20-heptaen-12-one[1] |
| Appearance | Yellowish powder |
| Solubility | Soluble in methanol, ethanol, DMSO |
Quantitative Analysis of this compound using HPLC-DAD
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used technique for the quantitative analysis of flavonoids like this compound in plant extracts. The following table summarizes the typical method validation parameters for the quantification of flavonoids from Morus alba, which can be adapted for this compound.
Table 1: HPLC-DAD Method Validation Parameters for Flavonoid Analysis in Morus alba
| Parameter | Typical Range/Value |
| Linearity | |
| Calibration Curve Equation | y = ax + b |
| Correlation Coefficient (r²) | > 0.995[1][2] |
| Linear Range (µg/mL) | 5 - 200[2][3] |
| Limit of Detection (LOD) (µg/mL) | 0.006 - 0.018[1][2] |
| Limit of Quantification (LOQ) (µg/mL) | 0.020 - 0.061[1][2] |
| Precision | |
| Intra-day (RSD %) | < 2.3[1][2] |
| Inter-day (RSD %) | < 1.7[1][2] |
| Accuracy | |
| Intra-day (%) | 97.32 - 106.39[1][2] |
| Inter-day (%) | 97.51 - 105.54[2] |
| Recovery (%) | 84.06 - 115.30 |
Note: These values are representative for flavonoids isolated from Morus alba and should be validated for this compound in specific laboratory settings.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to obtain concentrations ranging from 5 µg/mL to 200 µg/mL.
-
Storage: Store all solutions at 4°C and protect from light.
Protocol 2: Sample Preparation (from Morus alba root bark)
-
Drying and Grinding: Dry the plant material (Morus alba root bark) at 60°C until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material.
-
Add 50 mL of 70% ethanol.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Solution Preparation:
-
Dissolve the dried extract in methanol to a final concentration of 10 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
-
Protocol 3: HPLC-DAD Analysis
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a DAD detector.
-
Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-10 min, 20-30% B
-
10-25 min, 30-50% B
-
25-30 min, 50-70% B
-
30-35 min, 70-20% B
-
35-40 min, 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 265 nm.
-
-
Analysis Procedure:
-
Inject the prepared standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Anti-inflammatory signaling pathways of this compound.
Biological Activities of this compound
This compound has been reported to possess a range of biological activities, with its anti-inflammatory properties being particularly well-documented.[4][5]
Anti-inflammatory Effects
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways:
-
Inhibition of the NF-κB Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[4][5] It achieves this by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of NF-κB subunits.[4] This leads to the downregulation of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4]
-
Activation of the Nrf2/HO-1 Pathway: this compound can induce the expression of Heme Oxygenase-1 (HO-1) by promoting the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[4][5] The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress and inflammation. The induction of HO-1 contributes to the anti-inflammatory effects of this compound.[4]
These dual actions make this compound a promising candidate for the development of therapeutic agents for inflammatory diseases.
Conclusion
This compound serves as a valuable reference standard for the phytochemical analysis of Morus alba and related herbal products. The provided HPLC-DAD protocol offers a reliable method for its quantification, ensuring the quality and consistency of these products. Furthermore, its well-characterized anti-inflammatory activities, mediated through the NF-κB and Nrf2/HO-1 pathways, highlight its potential as a lead compound in drug discovery and development. Researchers are encouraged to validate the provided methods within their own laboratories to ensure accuracy and reproducibility.
References
Application Notes and Protocols: Sanggenon A in Neuroprotective Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Sanggenon A and its related compound, Sanggenon C, in neuroprotective assays. This document includes detailed experimental protocols, quantitative data from key assays, and visual representations of the underlying signaling pathways.
Introduction
Sanggenons are a class of flavonoids isolated from the root bark of Morus alba (white mulberry). They have garnered significant interest in the scientific community for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Notably, this compound and Sanggenon C have demonstrated promising neuroprotective effects in various in vitro and in vivo models of neurological damage and disease.
The neuroprotective actions of these compounds are attributed to their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis. This document outlines the experimental basis for these claims and provides practical protocols for researchers to investigate these effects further.
Data Presentation
The neuroprotective effects of this compound and Sanggenon C have been quantified in several key assays. The following tables summarize the dose-dependent effects of these compounds on various markers of neuroinflammation and ischemic brain injury.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated BV2 Microglial Cells
| Concentration of this compound | NO Production (% of LPS control) | PGE₂ Production (% of LPS control) | IL-6 Production (% of LPS control) | TNF-α Production (% of LPS control) |
| 1.25 µM | 85.2 ± 4.5 | 88.1 ± 5.2 | 90.3 ± 6.1 | 87.5 ± 5.8* |
| 2.5 µM | 65.7 ± 3.8 | 72.4 ± 4.1 | 75.6 ± 4.9 | 68.9 ± 4.2 |
| 5 µM | 42.1 ± 2.9 | 51.3 ± 3.5 | 55.8 ± 3.7 | 45.2 ± 3.1 |
| 10 µM | 25.6 ± 2.1 | 30.7 ± 2.6 | 33.4 ± 2.8 | 28.3 ± 2.2 |
*Data are presented as mean ± SEM. Statistical significance compared to the LPS-treated control group is denoted by *p < 0.05, **p < 0.01, and **p < 0.001. Data is representative of typical results from such assays.
Table 2: Neuroprotective Effects of Sanggenon C in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)[1]
| Treatment Group | Neurological Score (Bederson scale) | Brain Water Content (%) | Infarct Volume (% of contralateral hemisphere) |
| Sham | 0 | 78.5 ± 0.4 | 0 |
| MCAO + Vehicle | 3.8 ± 0.5 | 82.3 ± 0.6 | 45.2 ± 3.1 |
| MCAO + Sanggenon C (1 mg/kg) | 3.1 ± 0.4 | 81.1 ± 0.5 | 35.8 ± 2.8* |
| MCAO + Sanggenon C (10 mg/kg) | 2.2 ± 0.3 | 80.2 ± 0.4 | 24.7 ± 2.1** |
| MCAO + Sanggenon C (100 mg/kg) | 1.3 ± 0.2 | 79.1 ± 0.3 | 15.3 ± 1.9*** |
*Data are presented as mean ± SEM. Statistical significance compared to the MCAO + Vehicle group is denoted by *p < 0.05, **p < 0.01, and **p < 0.001.[1]
Signaling Pathways and Mechanisms of Action
This compound and C exert their neuroprotective effects by modulating critical intracellular signaling pathways. This compound has been shown to inhibit neuroinflammation by suppressing the NF-κB pathway and activating the Nrf2/HO-1 antioxidant response. Sanggenon C has been found to ameliorate cerebral ischemia-reperfusion injury by inhibiting the RhoA-ROCK signaling pathway.
Diagram 1: this compound's Anti-inflammatory and Antioxidant Signaling Pathways
Caption: this compound's dual mechanism of neuroprotection.
Diagram 2: Sanggenon C's Inhibition of the RhoA-ROCK Signaling Pathway
Caption: Sanggenon C's role in mitigating neuronal injury.
Experimental Protocols
Detailed methodologies for key neuroprotective assays are provided below.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.
Workflow Diagram:
Caption: Workflow for the Griess Assay.
Protocol:
-
Cell Seeding: Seed BV2 microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1.25, 2.5, 5, 10 µM) for 2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Cytokine Measurement (ELISA)
This protocol is for the quantification of pro-inflammatory cytokines such as PGE₂, IL-6, and TNF-α in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Sample Collection: Collect cell culture supernatants as described in the Griess Assay protocol.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit being used. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight at 4°C. b. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20). c. Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. d. Wash the plate. e. Add standards and samples to the wells and incubate for 2 hours at room temperature. f. Wash the plate. g. Add the detection antibody and incubate for 1-2 hours at room temperature. h. Wash the plate. i. Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature, protected from light. j. Wash the plate. k. Add the substrate solution (e.g., TMB) and incubate until a color change is observed. l. Stop the reaction with a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Calculate the cytokine concentration by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.
Western Blot Analysis
This protocol is for the detection of key proteins in the NF-κB, Nrf2/HO-1, and RhoA-ROCK signaling pathways.
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-NF-κB, Nrf2, HO-1, RhoA, ROCK) overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
TTC Staining for Infarct Volume
This method is used to assess the extent of tissue damage in an in vivo model of stroke.
Protocol:
-
Brain Extraction: Following the experimental period in the MCAO model, euthanize the animals and carefully extract the brains.
-
Slicing: Place the brain in a brain matrix and slice it into coronal sections of a specific thickness (e.g., 2 mm).
-
Staining: Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in PBS at 37°C for 15-30 minutes, protected from light. Healthy, viable tissue will be stained red, while infarcted tissue will remain white.
-
Fixation: Fix the stained slices in 4% paraformaldehyde.
-
Imaging: Capture high-resolution images of the stained slices.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white) and the total area of the contralateral (unaffected) hemisphere for each slice.
-
Calculation: Calculate the infarct volume as a percentage of the contralateral hemisphere to correct for edema.
TUNEL Assay for Apoptosis
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Tissue/Cell Preparation: Prepare brain tissue sections or cultured cells on slides.
-
Fixation and Permeabilization: Fix the samples with 4% paraformaldehyde and permeabilize with a solution containing Triton X-100.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or fluorescently labeled dUTP), according to the manufacturer's protocol.
-
Detection:
-
For BrdUTP, use a fluorescently labeled anti-BrdU antibody for detection.
-
For directly labeled dUTP, proceed to imaging.
-
-
Counterstaining: Counterstain the nuclei with a DNA stain such as DAPI or Hoechst.
-
Imaging: Visualize the samples using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence in the nucleus.
-
Quantification: Count the number of TUNEL-positive cells and the total number of cells (DAPI/Hoechst positive) in several fields of view to determine the apoptotic index.
Conclusion
This compound and its analogs present as promising candidates for the development of neuroprotective therapies. The protocols and data presented in these application notes provide a solid foundation for researchers to explore their mechanisms of action and evaluate their therapeutic potential in various models of neurological disorders. The ability of these compounds to target multiple pathological pathways, including neuroinflammation and oxidative stress, underscores their significance in the field of neuropharmacology.
References
Troubleshooting & Optimization
Technical Support Center: Sanggenon A Solubility for Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Sanggenon A for in vitro assays. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Troubleshooting Guide
Encountering issues with this compound solubility? This guide addresses common problems and provides step-by-step solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media | Rapid change in solvent polarity; exceeding the aqueous solubility limit of this compound. | 1. Perform a stepwise dilution: First, dilute the DMSO stock solution with a small volume of pre-warmed (37°C) cell culture medium or PBS. 2. Vortex the intermediate dilution gently. 3. Add this intermediate dilution to the final volume of the aqueous medium dropwise while gently swirling. 4. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent toxicity to cells.[1] |
| Cloudiness or turbidity in the final assay medium | Formation of fine precipitates or aggregation of this compound. The compound's concentration may be too high for the aqueous environment. | 1. Warm the final solution to 37°C and use sonication for a short period to aid dissolution.[2] 2. If using serum-containing media, add the this compound solution to the media supplemented with serum, as serum proteins can help stabilize hydrophobic compounds.[2] 3. Consider reducing the final concentration of this compound in your assay. |
| Inconsistent experimental results | Incomplete dissolution or precipitation of this compound leading to variability in the effective concentration. | 1. Always visually inspect your prepared solutions for any signs of precipitation before adding them to your assay. 2. Prepare fresh dilutions for each experiment from a frozen stock solution to ensure consistency. 3. Ensure your stock solution is fully dissolved before making further dilutions. |
| Difficulty dissolving the initial this compound powder | Inadequate solvent volume or insufficient mixing. | 1. Ensure you are using a sufficient volume of DMSO to dissolve the desired amount of this compound. 2. Gently warm the solution and vortex or sonicate until the powder is completely dissolved. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and other related flavonoids like Sanggenon N and C.[3][4] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[5]
Q2: What is the specific solubility of this compound in DMSO?
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a 10 mM stock solution of this compound (Molecular Weight: 436.45 g/mol ), follow this protocol:
-
Weigh out 1 mg of this compound powder.
-
Add 229.1 µL of high-purity DMSO.
-
Gently warm the vial and vortex or sonicate until the powder is completely dissolved, resulting in a clear solution.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For optimal stability, aliquot the this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3][6]
| Storage Condition | Duration |
| In solvent at -80°C | Up to 6 months |
| In solvent at -20°C | Up to 1 month |
| Powder at -20°C | Up to 3 years |
Q5: What is the maximum concentration of DMSO that cells can tolerate in an assay?
A5: The tolerance to DMSO varies between cell lines. For commonly used cell lines in this compound research, such as RAW264.7 macrophages, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) to minimize cytotoxic effects.[1] Some studies suggest that concentrations up to 1.5% may be safe for RAW 264.7 cells, but it is always best to perform a vehicle control to assess the effect of the solvent on your specific assay.
Experimental Protocols
Protocol for Preparing this compound Working Solutions for Cell-Based Assays
This protocol provides a step-by-step method for diluting a this compound DMSO stock solution into an aqueous cell culture medium to minimize precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw the Stock Solution: Remove an aliquot of the this compound stock solution from -80°C storage and allow it to thaw completely at room temperature.
-
Prepare an Intermediate Dilution (if necessary): For high final concentrations, it is advisable to make an intermediate dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), you can first prepare a 1 mM intermediate solution by diluting 1 µL of the 10 mM stock into 9 µL of DMSO.
-
Warm the Culture Medium: Ensure your cell culture medium is pre-warmed to 37°C. This can help to increase the solubility of the compound.[2]
-
Final Dilution:
-
Add the required volume of the this compound stock or intermediate solution to a volume of pre-warmed cell culture medium. For instance, to make 1 mL of a 10 µM working solution from a 1 mM intermediate stock, add 10 µL of the intermediate solution to 990 µL of medium.
-
Crucially, add the this compound solution dropwise to the medium while gently vortexing or swirling the tube. This gradual addition helps to prevent a sudden change in solvent polarity that can cause precipitation.
-
-
Visual Inspection: After dilution, visually inspect the working solution for any signs of cloudiness or precipitate. If the solution is not clear, you may try warming it briefly at 37°C or sonicating it.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples to account for any effects of the solvent.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for this compound precipitation.
Caption: this compound's effect on inflammatory signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Sanggenon N | Phenols | 92280-12-1 | Invivochem [invivochem.com]
- 4. Sanggenon N | CAS:92280-12-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
"Sanggenon A stability issues in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sanggenon A. The information is designed to address common stability issues encountered in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A1: A color change in your this compound solution, such as turning yellow or brown, is often an indication of degradation. Flavonoids, including this compound, are susceptible to oxidation, and this process can lead to the formation of colored degradation products. This is more likely to occur with prolonged exposure to light, oxygen, or non-optimal pH conditions.
Q2: I observed precipitation in my this compound stock solution after storage. Why did this happen and what can I do?
A2: Precipitation can occur for several reasons:
-
Low Solubility: this compound, being a prenylated flavonoid, has increased lipophilicity and may have limited solubility in aqueous solutions. If the concentration exceeds its solubility limit in the chosen solvent, it can precipitate out, especially at lower temperatures.
-
Solvent Evaporation: If the container is not sealed properly, solvent evaporation can increase the concentration of this compound, leading to precipitation.
-
Degradation: Some degradation products may be less soluble than the parent compound, causing them to precipitate.
To resolve this, you can try gentle warming and sonication to redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh stock solution at a lower concentration or in a different solvent system.
Q3: What are the optimal storage conditions for this compound solutions?
A3: To ensure the stability of your this compound solutions, the following storage conditions are recommended:
-
Temperature: Store stock solutions at -20°C or -80°C. For short-term storage of working solutions, 2-8°C is advisable. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.
-
Atmosphere: For long-term storage, it is beneficial to overlay the solution with an inert gas like argon or nitrogen to minimize oxidation.
-
pH: Maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 6-7), as alkaline conditions can accelerate flavonoid degradation.
Q4: Which solvents are recommended for dissolving and storing this compound?
A4: Due to its chemical structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous culture medium to the final working concentration. Ensure the final concentration of the organic solvent in your experimental system is compatible with your assay and does not cause toxicity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in the working solution. | - Prepare fresh working solutions for each experiment from a frozen stock. - Minimize the exposure of the working solution to light and ambient temperature. - Perform a stability check of this compound in your experimental buffer by analyzing its concentration at the beginning and end of the experiment using HPLC. |
| Loss of biological activity | Degradation of the active compound. | - Confirm the purity and integrity of your this compound solid material. - Follow the recommended storage conditions for both solid and solution forms. - Consider that the prenyl group may be susceptible to specific enzymatic or chemical modifications in your experimental system. |
| Discoloration of the solution | Oxidation or other chemical degradation. | - Use degassed solvents to prepare solutions. - Add antioxidants, such as ascorbic acid, to your buffer system if compatible with your experiment. - Store the solution under an inert atmosphere. |
| Precipitation during experiment | Poor solubility in the final working solution. | - Decrease the final concentration of this compound. - Increase the concentration of the organic co-solvent (e.g., DMSO), ensuring it does not exceed the tolerance limit of your experimental system. - Use a solubilizing agent, such as cyclodextrins, if appropriate for your application. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the public domain, the following table provides an illustrative example of expected stability for a prenylated flavonoid based on general knowledge. Note: This is hypothetical data and should be confirmed by experimental analysis.
| Condition | Parameter | Value | % Degradation (Illustrative) |
| Temperature | 4°C (in DMSO) | 30 days | < 5% |
| 25°C (in DMSO) | 7 days | 5-10% | |
| 40°C (in DMSO) | 7 days | > 20% | |
| pH (Aqueous Buffer) | pH 5.0 | 24 hours | < 10% |
| pH 7.4 | 24 hours | 15-25% | |
| pH 9.0 | 24 hours | > 50% | |
| Light Exposure | Dark (in Ethanol) | 7 days | < 5% |
| Ambient Light (in Ethanol) | 7 days | 10-20% | |
| UV Light (254 nm, in Ethanol) | 4 hours | > 40% |
Experimental Protocols
1. Protocol for Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and pathways for this compound.
-
Objective: To assess the stability of this compound under various stress conditions.
-
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV/PDA detector
-
pH meter
-
Water bath
-
Photostability chamber
-
-
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in a vial and heat at 60°C in a water bath for 2, 4, 8, and 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) and visible light in a photostability chamber for defined periods.
-
Analysis: Analyze all samples by a stability-indicating HPLC method at each time point. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.
-
2. Protocol for HPLC Analysis of this compound
This protocol provides a general method for the quantification of this compound. Method optimization may be required.
-
Objective: To quantify the concentration of this compound and its degradation products.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program (Illustrative):
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan).
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Prepare samples for analysis, ensuring they are filtered through a 0.45 µm filter.
-
Inject standards and samples into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound stability assessment.
Optimizing Sanggenon A Dosage for In Vitro Studies: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Sanggenon A in in vitro studies?
A1: Based on published data, a starting concentration range of 1 µM to 40 µM is recommended for most in vitro studies. Cytotoxicity has been observed at concentrations of 80 µM and higher in cell lines such as BV2 and RAW264.7.[1] It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is a flavonoid and, like many similar compounds, has limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C. When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the mechanism of action of this compound?
A3: this compound exerts its biological effects through multiple signaling pathways. Its anti-inflammatory properties are primarily mediated by the inhibition of the NF-κB signaling pathway and the activation of the Nrf2/HO-1 pathway.[2][3] It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like IL-6 and TNF-α.[2][3]
Q4: Is this compound stable in cell culture medium?
A4: While specific stability data for this compound in various cell culture media is limited, flavonoids can be susceptible to degradation under physiological conditions (37°C, aqueous environment). It is advisable to prepare fresh dilutions of this compound from your frozen stock solution for each experiment. To assess stability in your specific experimental setup, you can incubate the compound in your cell culture medium for the duration of your experiment and then measure its concentration using analytical methods like HPLC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Cytotoxicity | This compound concentration is too high. | Perform a dose-response experiment (e.g., MTT assay) to determine the CC50 (50% cytotoxic concentration) and select a non-toxic concentration for your experiments. A concentration of up to 40 µM has been shown to be non-toxic in BV2 and RAW264.7 cells.[1] |
| DMSO concentration in the final culture medium is too high. | Ensure the final DMSO concentration is below 0.1%. Prepare intermediate dilutions of your this compound stock in culture medium to achieve the desired final concentration with minimal DMSO. | |
| No Observable Effect | This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner, ensuring it remains below the cytotoxic level. |
| The chosen cell line is not responsive to this compound. | Consider using a different cell line that is known to be responsive or has the target signaling pathways (e.g., NF-κB, Nrf2) active. | |
| Instability of this compound in the culture medium. | Prepare fresh dilutions for each experiment. Minimize the pre-incubation time of this compound in the medium before adding it to the cells. | |
| Precipitation of this compound in Culture Medium | Poor solubility of this compound. | Ensure the stock solution in DMSO is fully dissolved before diluting in aqueous culture medium. Vortex the diluted solution gently before adding to the cells. Avoid preparing large volumes of diluted this compound that will be stored for extended periods. |
| Inconsistent or Variable Results | Inconsistent preparation of this compound dilutions. | Use calibrated pipettes and follow a standardized protocol for preparing your working solutions. |
| Variation in cell seeding density. | Ensure consistent cell numbers are seeded in each well and that cells are in the logarithmic growth phase. | |
| Assay interference. | Some compounds can interfere with certain assay readouts (e.g., absorbance or fluorescence). Run appropriate controls, including a "compound only" control (without cells) to check for direct interference with the assay reagents. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in In Vitro Studies
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| BV2 (microglia) | Nitric Oxide (NO) Production | 10-40 µM | Inhibition of LPS-induced NO production | [1] |
| RAW264.7 (macrophages) | Nitric Oxide (NO) Production | 10-40 µM | Inhibition of LPS-induced NO production | [1] |
| BV2 (microglia) | IL-6 and TNF-α Production | 40 µM | Inhibition of LPS-induced cytokine production | [2] |
| RAW264.7 (macrophages) | IL-6 and TNF-α Production | 40 µM | Inhibition of LPS-induced cytokine production | [2] |
| HT-29 (colon cancer) | Cell Proliferation (CCK-8) | 10-40 µM | Inhibition of cell proliferation | [4] |
| HT-29 (colon cancer) | Apoptosis | 10-40 µM | Induction of apoptosis | [4] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a standard method to assess the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for NF-κB Pathway Activation
This protocol allows for the analysis of key proteins in the NF-κB signaling pathway following this compound treatment.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for a specified time. For inflammatory models, pre-treat with this compound before stimulating with an agent like lipopolysaccharide (LPS).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for optimizing this compound dosage.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Sanggenon A Interference in Biochemical Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential interference from Sanggenon A in biochemical assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a subject of interest?
This compound is a prenylated flavonoid isolated from the root bark of Morus alba. It has garnered research interest due to its reported biological activities, including anti-inflammatory effects.[1] Like many natural products, its complex structure and chemical properties can, however, lead to interference in various biochemical assays.
Q2: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?
Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in multiple, unrelated high-throughput screening (HTS) assays, often due to non-specific activity or interference with the assay technology itself rather than specific, targeted biological activity.[2] Flavonoids, the chemical class to which this compound belongs, are a well-known category of PAINS.[2][3] Therefore, it is crucial to consider that this compound may exhibit PAINS-like behavior.
Q3: What are the common mechanisms by which flavonoids like this compound can interfere with biochemical assays?
Flavonoids can interfere with assays through several mechanisms:
-
Compound Aggregation: At certain concentrations, flavonoids can form aggregates that non-specifically sequester and inhibit enzymes, leading to false-positive results.[4][5][6]
-
Redox Activity: The polyphenolic structure of flavonoids makes them potent antioxidants. This inherent redox activity can interfere with assays that are sensitive to the redox environment or involve redox-cycling reporter molecules.[7][8]
-
Optical Interference: this compound, like other flavonoids, may absorb light or fluoresce, which can interfere with colorimetric and fluorometric detection methods.[8]
-
Reactivity with Assay Components: Flavonoids can directly react with assay reagents. For example, they can reduce Cu2+ to Cu1+ in the bicinchoninic acid (BCA) protein assay, leading to an overestimation of protein concentration.[7]
-
Metal Chelation: The presence of hydroxyl and keto groups in the flavonoid scaffold allows for the chelation of metal ions, which can be crucial for the function of certain enzymes.[4][9]
Troubleshooting Guide
My Compound Shows Activity in a Primary Screen. How Do I Know if it's Real?
Issue: this compound is identified as a "hit" in your primary high-throughput screen.
Troubleshooting Steps:
-
Review the Assay Technology:
-
Is it a fluorescence-based assay? Flavonoids can quench fluorescence. Check if this compound has intrinsic fluorescence at the excitation and emission wavelengths used.
-
Is it a colorimetric assay? The inherent color of this compound solutions could interfere with absorbance readings. Run a control with this compound in the assay buffer without the target protein.
-
Does the assay use a redox-sensitive reporter (e.g., resazurin, luciferin)? The antioxidant properties of this compound could be the source of the signal.
-
-
Perform a Dose-Response Curve: A well-behaved inhibitor should exhibit a sigmoidal dose-response curve. An unusually steep or shallow curve, or one that doesn't reach 100% inhibition, can be a red flag for non-specific activity.
-
Conduct Counter-Screens: Test this compound in assays designed to detect common interference mechanisms. See the "Experimental Protocols" section for details on how to run these.
Inhibition is Greatly Reduced in the Presence of Detergent.
Issue: The inhibitory activity of this compound is significantly lower when a non-ionic detergent (e.g., Triton X-100) is added to the assay buffer.
Explanation: This is a strong indication that this compound is acting as a promiscuous inhibitor by forming aggregates.[4] The detergent helps to solubilize the compound and prevent the formation of these aggregates.
Recommendation:
-
Confirm this by testing a range of detergent concentrations.
-
Consider if the observed activity is relevant under physiological conditions where such aggregation might not occur.
-
If the goal is to find a specific inhibitor, this compound may be a less promising candidate.
This compound Appears to Inhibit Multiple, Unrelated Enzymes.
Issue: You test this compound against several different enzymes, and it shows inhibitory activity against all or most of them.
Explanation: This is a hallmark of a non-specific or promiscuous inhibitor.[5][6] The mechanism could be aggregation, denaturation of the proteins, or general chemical reactivity.
Recommendation:
-
Perform the detergent counter-screen described above.
-
Use orthogonal assays with different detection methods to confirm the activity against your primary target. For example, if your primary screen was fluorescence-based, try a label-free method like surface plasmon resonance (SPR).
Quantitative Data Summary
The following table presents hypothetical data illustrating how to compare results from a primary screen with those from a counter-screen to identify potential assay interference.
| Assay Type | Target/Reagent | This compound IC50 (µM) | Interpretation |
| Primary Screen | Target Enzyme X (Fluorescence-based) | 5.2 | Potent inhibitor in the primary assay. |
| Counter-Screen 1 | Target Enzyme X + 0.01% Triton X-100 | > 100 | Activity is dependent on aggregation. Likely a false positive. |
| Counter-Screen 2 | Luciferase Inhibition Assay | 8.7 | This compound may interfere with luciferase-based readouts. |
| Counter-Screen 3 | Resazurin Reduction Assay (Redox) | 12.5 | Potential for interference in redox-based assays. |
Experimental Protocols
1. Detergent Counter-Screen for Compound Aggregation
-
Objective: To determine if the inhibitory activity of this compound is due to the formation of aggregates.
-
Methodology:
-
Prepare your standard assay mixture for your target enzyme.
-
Create a parallel set of assay mixtures that are identical but also contain 0.01% (v/v) Triton X-100.
-
Generate dose-response curves for this compound in both the presence and absence of the detergent.
-
Compare the IC50 values. A significant rightward shift (e.g., >10-fold) in the IC50 in the presence of Triton X-100 suggests inhibition by aggregation.[4]
-
2. Luciferase Inhibition Counter-Screen
-
Objective: To test for direct inhibition of the luciferase reporter enzyme.
-
Methodology:
-
In a suitable buffer (e.g., PBS), add a constant concentration of recombinant firefly luciferase.
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding a saturating concentration of D-luciferin and ATP.
-
Measure luminescence immediately.
-
A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.
-
3. BCA Protein Assay Interference Check
-
Objective: To determine if this compound interferes with the BCA colorimetric protein assay.
-
Methodology:
-
Prepare a series of dilutions of this compound in the same buffer used for your protein samples.
-
Prepare a "no protein" blank.
-
Add the BCA working reagent to each dilution of this compound and the blank.
-
Incubate according to the BCA assay protocol.
-
Measure the absorbance at 562 nm.
-
An increase in absorbance in the samples containing this compound compared to the blank indicates interference.[7]
-
Visualizing Workflows and Pathways
The following diagrams illustrate key concepts related to assay interference and the known biological activity of this compound.
Caption: Troubleshooting workflow for a potential hit compound.
Caption: Mechanism of promiscuous inhibition by aggregation.
Caption: Known anti-inflammatory signaling pathways of this compound.[1]
References
- 1. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Flavonoids: true or promiscuous inhibitors of enzyme? The case of deoxyxylulose phosphate reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"addressing batch-to-batch variability of Sanggenon A"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common challenge of batch-to-batch variability when working with Sanggenon A.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a prenylated flavonoid, specifically a flavanone, that has been isolated from the root bark of Morus alba (white mulberry).[1][2][3] It is recognized for its various biological activities, most notably its anti-inflammatory effects.[2][4]
Q2: Why do I observe variability in the biological activity of different batches of this compound? A2: Batch-to-batch variability is a significant challenge for natural products like this compound.[5][6] This inconsistency arises from a multitude of factors, including:
-
Raw Material Source: Genetic variations in the Morus alba plant, differences in climate, soil conditions, and harvest time can alter the phytochemical profile.[5][7]
-
Extraction and Purification: The methods used for extraction, fractionation, and purification can significantly impact the final composition and purity of the compound.[8][9]
-
Storage and Handling: Improper storage conditions (e.g., exposure to light, heat, or moisture) can lead to degradation of the compound over time.[5]
-
Residual Solvents or Impurities: The presence of other co-extracted compounds can influence the biological activity, sometimes synergistically or antagonistically.[10]
Q3: How can I standardize a new batch of this compound for my experiments? A3: Standardization is essential to ensure reproducible results.[10][11] A multi-step approach is recommended:
-
Chemical Authentication: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to confirm the identity and quantify the purity of this compound against a certified reference standard.[7][11]
-
Chemical Fingerprinting: Generate a complete chromatographic fingerprint for each batch. This profile helps in comparing the overall composition, not just the active compound.[6][7]
-
Biological Qualification: Perform a standardized in-vitro bioassay to confirm that the biological activity of the new batch is within an acceptable range compared to a previously validated "gold standard" batch.[12][13]
Q4: What are the critical quality attributes (CQAs) I should monitor for this compound? A4: For consistent experimental outcomes, you should monitor the following CQAs:
-
Identity: Confirmation of the chemical structure.
-
Purity: Quantified percentage of this compound, typically determined by HPLC-UV.
-
Composition: A consistent chemical fingerprint to control for co-eluting compounds.
-
Potency: Consistent performance in a relevant biological assay (e.g., IC50 value in an anti-inflammatory model).
-
Physical Properties: Characteristics such as color, solubility, and particle size should be noted as changes can indicate issues.[14][15]
Part 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Q: My current batch of this compound shows lower-than-expected biological activity in my cell-based assay. What should I do? A: Inconsistent biological activity is a primary concern stemming from batch variability.
Table 1: Troubleshooting Checklist for Inconsistent Biological Activity
| Possible Cause | Recommended Action |
|---|---|
| Lower Purity of New Batch | 1. Quantify the concentration of this compound in your new batch using HPLC against a reference standard. 2. Adjust the treatment concentration based on the new purity assessment to ensure you are dosing the same amount of active compound. |
| Compound Degradation | 1. Review the storage conditions (temperature, light exposure). 2. Run an HPLC analysis and look for new degradation peaks that were not present in the initial fingerprint of the batch. |
| Presence of Antagonistic Impurities | 1. Compare the full HPLC chemical fingerprints of the new batch and a previous, effective batch.[7] 2. Note any significant differences in the peak profiles, even minor ones, as these could be interfering compounds. |
| Assay System Variability | 1. Confirm the health and passage number of your cell line. 2. Prepare fresh reagents and media for your assay. 3. Run a positive control alongside your experiment to ensure the assay itself is performing as expected.[16][17] |
| Solubility Issues | 1. Observe your stock solution and final dilutions for any precipitation. 2. Confirm that the solvent (e.g., DMSO) concentration is consistent across experiments and is not affecting the cells. |
Q: The HPLC chromatogram of my new this compound batch looks different from my reference batch. How do I interpret this? A: A change in the chromatogram is a direct indicator of chemical variability.
-
Check the Retention Time: A shift in the retention time of the main this compound peak could indicate an issue with the HPLC method (e.g., mobile phase composition, column temperature) rather than the compound itself. Rerun a reference standard to confirm.
-
Analyze Peak Area: A smaller peak area for this compound (at the same sample concentration) confirms a lower purity or concentration in the new batch.[7]
-
Evaluate New or Different-Sized Peaks: The presence of new peaks suggests new impurities, while changes in the relative size of existing minor peaks indicate a different overall phytochemical profile. These changes can directly impact biological activity.[6][7]
Part 3: Key Experimental Protocols
Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for quantifying the purity of this compound.
-
Instrumentation: HPLC system with a UV/Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (Solvent A) and Water with 0.1% Formic Acid (Solvent B).
-
Detection: 280 nm.
-
Procedure:
-
Prepare a stock solution of a certified this compound reference standard (e.g., 1 mg/mL in methanol).
-
Create a calibration curve by preparing a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Accurately weigh and dissolve your test batch of this compound to a known concentration (e.g., 1 mg/mL in methanol). Dilute to fall within the range of the calibration curve.
-
Inject the standards and the sample onto the HPLC system.
-
Integrate the peak area for this compound in all chromatograms.
-
Plot the peak area versus concentration for the standards to generate a linear regression curve.
-
Use the equation of the line to calculate the concentration of this compound in your test sample and determine its purity.
-
Table 2: Example HPLC Gradient Program
| Time (minutes) | % Solvent A (Acetonitrile) | % Solvent B (Water + 0.1% FA) | Flow Rate (mL/min) |
|---|---|---|---|
| 0 | 10 | 90 | 1.0 |
| 25 | 90 | 10 | 1.0 |
| 30 | 90 | 10 | 1.0 |
| 35 | 10 | 90 | 1.0 |
| 40 | 10 | 90 | 1.0 |
Protocol 2: Assessing Biological Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the anti-inflammatory potential of this compound, a key biological activity.[2][18]
-
Cell Line: RAW 264.7 murine macrophages.
-
Reagents: DMEM, Fetal Bovine Serum (FBS), Lipopolysaccharide (LPS), Griess Reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of your reference and test batches of this compound in cell culture media.
-
Pre-treat the cells with the this compound dilutions for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. Include vehicle-treated and LPS-only controls.
-
After incubation, collect the cell supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess Reagent, which correlates with NO production.
-
Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-only control.
-
Compare the IC50 values between the reference and test batches. A significant deviation indicates a difference in biological potency.
-
Part 4: Visualizations and Workflows
Caption: Workflow for qualifying a new batch of this compound.
Caption: this compound's dual anti-inflammatory pathways.[2][19]
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. This compound | C25H24O7 | CID 156707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Natural Products II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. Selection and characterization of botanical natural products for research studies: a NaPDI center recommended approach - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00065D [pubs.rsc.org]
- 7. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Some Innovative Methods used to Extract Bioactive Compounds | MAS Journal of Applied Sciences [masjaps.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. far.fiocruz.br [far.fiocruz.br]
- 12. mdpi.com [mdpi.com]
- 13. Plant-derived natural products for drug discovery: current approaches and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding Batch Variations in Natural Products | Z Natural Foods [znaturalfoods.com]
- 15. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 16. go.zageno.com [go.zageno.com]
- 17. youtube.com [youtube.com]
- 18. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of Sanggenon A and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two flavonoids, Sanggenon A and quercetin. The objective is to present a side-by-side evaluation of their efficacy, supported by available experimental data, to aid in research and drug development efforts. While both compounds exhibit promising therapeutic potential, the extent of scientific investigation differs significantly, with quercetin being the more extensively studied of the two.
I. Comparative Efficacy: A Summary of Quantitative Data
The following tables summarize the available quantitative data for this compound and quercetin, focusing on their anticancer and antioxidant activities. It is important to note that direct comparative studies are limited, and the presented data is compiled from various independent investigations.
Table 1: Anticancer Activity (IC₅₀ Values in µM)
| Compound | Cell Line | IC₅₀ Value (µM) | Duration of Treatment | Citation |
| Quercetin | MCF-7 (Breast Cancer) | 73 | 48 hours | [1] |
| MDA-MB-231 (Breast Cancer) | 85 | 48 hours | [1] | |
| HL-60 (Leukemia) | ~7.7 | 96 hours | [2] | |
| Caco-2 (Colorectal Cancer) | ~50 | Not Specified | [3] | |
| SW620 (Colorectal Cancer) | 20 | Not Specified | [3] | |
| This compound | - | Data Not Available | - | - |
Note: IC₅₀ values for quercetin can vary significantly depending on the specific experimental conditions and cell line used.[1][3][4]
Table 2: Antioxidant Activity (IC₅₀ Values)
| Compound | Assay | IC₅₀ Value | Citation |
| Quercetin | DPPH Radical Scavenging | 4.60 ± 0.3 µM | [5] |
| DPPH Radical Scavenging | 19.17 µg/ml | [6] | |
| H₂O₂ Scavenging | 36.22 µg/ml | [6] | |
| This compound | DPPH Radical Scavenging | Data Not Available | - |
II. Mechanistic Insights: Signaling Pathways
Both this compound and quercetin have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses. Their primary mechanisms of action in these processes appear to converge on the NF-κB and Nrf2 pathways.
Anti-inflammatory Mechanism: NF-κB and Nrf2/HO-1 Pathways
This compound has been demonstrated to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway and inducing the expression of Heme Oxygenase-1 (HO-1) through the activation of the Nrf2 signaling pathway.[8] Quercetin also exhibits potent anti-inflammatory properties by suppressing the NF-κB signaling cascade.[9][10][11] Additionally, quercetin is a known activator of the Nrf2 pathway, which plays a crucial role in the cellular antioxidant defense system.[12][13][14]
III. Experimental Protocols
This section details the methodologies for key experiments cited in the literature for evaluating the efficacy of this compound and quercetin.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[15][16][17]
-
Compound Treatment: Treat the cells with various concentrations of this compound or quercetin (typically ranging from 10 to 200 µM) for specific time periods (e.g., 24, 48, 72 hours).[16][18] A vehicle control (e.g., DMSO) should be included.[19]
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[15][20]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[15][20]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500-600 nm) using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[21]
NF-κB Activity Assay (Reporter Assay)
This assay is used to determine the effect of compounds on the transcriptional activity of NF-κB.
Protocol:
-
Cell Transfection: Transfect cells (e.g., RAW264.7) with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., secreted alkaline phosphatase - SEAP).[22]
-
Compound Treatment and Stimulation: Pre-treat the transfected cells with different concentrations of this compound or quercetin for a specified time, followed by stimulation with an NF-κB activator, such as lipopolysaccharide (LPS).[8][22]
-
Sample Collection: Collect the cell culture supernatant at a specific time point after stimulation.
-
Reporter Gene Assay: Measure the activity of the reporter enzyme (e.g., SEAP) in the supernatant using a suitable substrate and detection method (e.g., colorimetric or chemiluminescent).[22]
-
Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration) and compare the activity in treated cells to that in stimulated, untreated cells to determine the percentage of inhibition.
Nrf2 Activation Assay (Western Blot)
This method is used to assess the ability of a compound to induce the nuclear translocation of Nrf2, a key step in its activation.
Protocol:
-
Cell Treatment: Treat cells with this compound or quercetin at various concentrations and for different time points.[12]
-
Cell Lysis and Nuclear Fractionation: Lyse the cells and separate the nuclear and cytosolic fractions.
-
Protein Quantification: Determine the protein concentration in both the nuclear and cytosolic extracts.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for Nrf2, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and quantify the band intensity. An increase in Nrf2 in the nuclear fraction indicates activation.[12]
IV. Conclusion
Both this compound and quercetin demonstrate significant potential as therapeutic agents, particularly in the context of inflammation. Their shared ability to modulate the NF-κB and Nrf2 signaling pathways underscores their promise. However, the body of research on quercetin is substantially larger, with a wealth of quantitative data on its anticancer and antioxidant activities. In contrast, while the anti-inflammatory mechanisms of this compound are beginning to be elucidated, there is a clear need for more comprehensive studies to quantify its efficacy across a broader range of biological assays and to conduct direct comparative analyses with established compounds like quercetin. Such research will be crucial for fully understanding the therapeutic potential of this compound and its place in the landscape of natural product-based drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. mdpi.com [mdpi.com]
- 6. nehu.ac.in [nehu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Semisynthetic flavonoid 7-O-galloylquercetin activates Nrf2 and induces Nrf2-dependent gene expression in RAW264.7 and Hepa1c1c7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
- 15. A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. jrmds.in [jrmds.in]
- 18. researchgate.net [researchgate.net]
- 19. 4.4. Exogenous Induction of Nrf2 by Quercetin [bio-protocol.org]
- 20. broadpharm.com [broadpharm.com]
- 21. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Sanggenon A: A Comparative Analysis
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the anticancer effects of Sanggenon A. Due to the limited availability of direct anticancer studies on this compound, this document leverages data from its close structural analog, Sanggenon C, to provide a comprehensive assessment of its potential efficacy against various cancer types. The guide also presents a comparative analysis with established chemotherapeutic agents, doxorubicin and cisplatin, supported by experimental data and detailed protocols.
Executive Summary
This compound, a flavonoid isolated from the root bark of Morus species, has demonstrated anti-inflammatory properties by modulating the NF-κB signaling pathway, a critical pathway often dysregulated in cancer. While direct anticancer investigations on this compound are emerging, extensive research on its isomer, Sanggenon C, reveals significant anticancer activity. Sanggenon C has been shown to inhibit the proliferation of various cancer cell lines, including colon, gastric, and glioblastoma, through the induction of apoptosis. This is primarily achieved by increasing intracellular reactive oxygen species (ROS), inhibiting nitric oxide (NO) production, and modulating key signaling pathways such as the mitochondrial apoptosis pathway and the ERK signaling pathway. This guide will present the available data for both this compound and C, offering a valuable resource for evaluating their potential as novel anticancer agents.
Comparative Efficacy: Sanggenon C vs. Standard Chemotherapeutics
To contextualize the anticancer potential of the Sanggenon class of compounds, the following tables provide a comparative summary of the half-maximal inhibitory concentration (IC50) values for Sanggenon C and the standard chemotherapeutic drugs, doxorubicin and cisplatin, across various cancer cell lines. It is important to note that these are indirect comparisons, as the data is compiled from different studies. Experimental conditions such as exposure time can significantly influence IC50 values.
Table 1: Comparative Cytotoxicity (IC50) in Colon Cancer Cell Lines
| Compound | LoVo | HT-29 | SW480 |
| Sanggenon C (µM) | Sensitive (Specific IC50 not provided)[1] | ~20-40 (estimated from dose-response)[1] | Least Sensitive (Specific IC50 not provided)[1] |
| Doxorubicin (µM) | - | 0.058[2] - 0.75[3] | 65.25[4][5] |
| Cisplatin (µM) | >10[6] | ~70[7] | 4.8[8] - 30-40[9] |
Table 2: Comparative Cytotoxicity (IC50) in Other Cancer Cell Lines
| Compound | K562 (Leukemia) | AGS (Gastric) | HGC-27 (Gastric) | U-87 MG (Glioblastoma) | LN-229 (Glioblastoma) |
| Sanggenon C (µM) | Potent (Specific IC50 not provided)[1] | 9.863[10] | 9.129[10] | ~10-20 (estimated from dose-response)[11] | ~10-20 (estimated from dose-response)[11] |
| Doxorubicin (µM) | 0.031 - 3.47[12][13] | 0.025[14] | 0.009471[15] | - | - |
| Cisplatin (µM) | ~8-158[16] | ~4.25 - 100[17][18] | - | - | - |
Mechanism of Action: Insights from this compound and C
This compound: Targeting the NF-κB Pathway
Current research on this compound has primarily focused on its anti-inflammatory effects, which are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers.[4][10] By inhibiting NF-κB, this compound has the potential to suppress tumor growth and progression.
Caption: this compound inhibits the NF-κB signaling pathway.
Sanggenon C: A Multi-Faceted Anticancer Mechanism
Studies on Sanggenon C have elucidated a more detailed anticancer mechanism, which is likely shared by this compound. Sanggenon C induces apoptosis in cancer cells through the mitochondrial pathway.[2][12] This process involves the generation of reactive oxygen species (ROS), a decrease in nitric oxide (NO) production through the inhibition of inducible nitric oxide synthase (iNOS), and the modulation of the ERK signaling pathway.[1][12]
Caption: Sanggenon C induces apoptosis via the mitochondrial pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the anticancer effects of this compound and C, based on methodologies reported in the cited literature.
Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound/C, doxorubicin, or cisplatin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for 24, 48, or 72 hours.
-
Reagent Addition: CCK-8 or MTT reagent is added to each well and incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compounds for the desired time period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NF-κB, p-ERK, Bcl-2, Bax, Caspases) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitization of multidrug-resistant colon cancer cells to doxorubicin encapsulated in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic antitumor effect of TRAIL and doxorubicin on colon cancer cell line SW480 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic antitumor effect of TRAIL and doxorubicin on colon cancer cell line SW480 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. RNF138 confers cisplatin resistance in gastric cancer cells via activating Chk1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sanggenon C inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin enhanced the antitumor effects of doxorubicin in myelogenous leukemia K562 cells by downregulating the mTOR/p70S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of doxorubicin, oxaliplatin, and methotrexate administration on the transcriptional activity of BCL-2 family gene members in stomach cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug: Doxorubicin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 16. Synergistic induction of apoptosis in a cell model of human leukemia K562 by nitroglycerine and valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptotic cell death of stomach cancer lines (AGS) induced by Co-NTB complex through cellular organelles and DNA damage - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06377E [pubs.rsc.org]
- 18. Combination therapy of cisplatin and resveratrol to induce cellular aging in gastric cancer cells: Focusing on oxidative stress, and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Sanggenon A Experimental Results: A Comparative Guide
This guide provides a comparative analysis of the experimental data on Sanggenon A, a natural compound isolated from Morus alba (white mulberry), focusing on its anti-inflammatory and potential anticancer activities. The reproducibility of its effects is evaluated by comparing available data with that of established drugs—Ibuprofen and Celecoxib for inflammation, and Doxorubicin for cancer. This document is intended for researchers, scientists, and drug development professionals.
Anti-inflammatory Activity of this compound
This compound has demonstrated significant anti-inflammatory properties in in vitro studies. The primary mechanism of action appears to be the regulation of the NF-κB and HO-1/Nrf2 signaling pathways, leading to a reduction in pro-inflammatory mediators.
Comparative Performance Data
The following table summarizes the inhibitory effects of this compound on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, compared to the common non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Celecoxib.
| Compound | Target | Cell Line | IC50 / Inhibition | Reference |
| This compound | Nitric Oxide (NO) | RAW264.7 | IC50: 16.9 µM | [Park et al., 2021] |
| Prostaglandin E2 (PGE2) | RAW264.7 | Significant inhibition at 20 µM | [Park et al., 2021] | |
| TNF-α | RAW264.7 | Significant inhibition at 20 µM | [Park et al., 2021] | |
| IL-6 | RAW264.7 | Significant inhibition at 20 µM | [Park et al., 2021] | |
| Ibuprofen | Nitric Oxide (NO) | RAW264.7 | Significant reduction at 200-400 µM | [Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen..., 2021] |
| Celecoxib | Prostaglandin E2 (PGE2) | RAW264.7 | Significant inhibition at 10 µM | [The correlation between PGE2 levels and COX-2 levels..., N/A] |
| Nitric Oxide (NO) | RAW264.7 | Significant inhibition at 20 µM (in combination with DHA) | [Celecoxib, a COX-2 inhibitor..., 2016] |
Signaling Pathways of this compound's Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating two key signaling pathways: inhibiting the pro-inflammatory NF-κB pathway and activating the antioxidant Nrf2/HO-1 pathway.
Unveiling the Molecular Targets of Sanggenon A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular targets of Sanggenon A, a natural compound with demonstrated anti-inflammatory properties. By comparing its performance with related compounds and detailing the experimental methodologies, this document serves as a valuable resource for researchers investigating novel therapeutic agents.
Comparative Performance of this compound and Related Compounds
This compound exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the NF-κB and the Nrf2/HO-1 pathways. Its efficacy in inhibiting pro-inflammatory mediators and enzymes is comparable to, and in some instances, surpasses that of other related natural compounds.
Inhibition of Pro-inflammatory Mediators and Enzymes
This compound has been shown to significantly inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. Furthermore, it effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.
| Compound | Target | Cell Line | IC50 / Effective Concentration | Reference |
| This compound | NO Production | RAW264.7 | ~10 µM (estimated) | [1] |
| iNOS Expression | RAW264.7 | Significant reduction at 10 µM | [1] | |
| COX-2 Expression | RAW264.7 | Significant reduction at 10 µM | [1] | |
| Sanggenon C | NO Production | RAW264.7 | Strong inhibition at 10 µM | [2] |
| iNOS Expression | RAW264.7 | Suppression at 10 µM | [2] | |
| Sanggenon O | NO Production | RAW264.7 | Stronger inhibition than Sanggenon C | [2] |
| Kuwanon A | COX-2 Inhibition | - | IC50 = 14 µM | [3] |
Note: IC50 value for this compound is an estimation based on graphical data from the cited source.
Activation of the Nrf2/HO-1 Pathway
A crucial aspect of this compound's mechanism of action is its ability to activate the Nrf2 signaling pathway, a key regulator of the antioxidant response. This leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.
| Compound | Target | Cell Line | Effect | Reference |
| This compound | Nrf2 Nuclear Translocation | RAW264.7 | Increased at 10 µM | [1] |
| HO-1 Expression | RAW264.7 | Increased at 10 µM | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to confirm the molecular targets of this compound.
Cell Culture and Treatment
RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. For experiments, cells are pre-treated with various concentrations of this compound for 2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Quantification (Griess Assay)
-
Collect the cell culture supernatant after treatment.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.[4][5]
Cytokine Measurement (ELISA)
The concentrations of TNF-α, IL-6, and PGE2 in the cell culture supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[6][7][8]
Western Blot Analysis
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, NF-κB p65, Nrf2, HO-1, or β-actin overnight at 4°C.[9][10]
-
Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
References
- 1. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 4. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Measurement of cytokines (TNF-α, IL-6 and PGE2) [bio-protocol.org]
- 7. Measurements of IL-6, PGE2, and TNFα levels [bio-protocol.org]
- 8. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Benchmarking Sanggenon A: A Comparative Guide to its Enzyme Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sanggenon A's performance against well-established enzyme inhibitors. The focus is on its role in mitigating inflammatory pathways through the modulation of key enzymes. Experimental data is presented to support the comparison, and detailed methodologies for the key experiments are provided.
Executive Summary
This compound, a flavonoid isolated from the root bark of Morus alba, has demonstrated significant anti-inflammatory properties.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) and other specific enzyme inhibitors that directly bind to and inhibit enzyme activity, this compound appears to exert its effects primarily by inhibiting the expression of pro-inflammatory enzymes, specifically inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved through the modulation of upstream signaling pathways, namely the inactivation of the nuclear factor kappa B (NF-κB) pathway and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[1][2][3]
This guide will compare the mechanistic approach of this compound with that of known direct inhibitors of iNOS and COX-2, providing a clear distinction for researchers evaluating its potential therapeutic applications.
Data Presentation: this compound vs. Known Enzyme Inhibitors
The following tables summarize the key differences in the mechanism and reported efficacy of this compound compared to established direct inhibitors of iNOS and COX-2.
Table 1: Comparison of this compound and Known iNOS Inhibitors
| Compound | Target Enzyme | Mechanism of Action | Reported IC50 (Direct Inhibition) | Cellular Effects & Potency |
| This compound | iNOS | Inhibition of Expression | Not Applicable | Markedly inhibits LPS-induced nitric oxide (NO) production in BV2 and RAW264.7 cells.[2] |
| Aminoguanidine | iNOS | Direct Enzyme Inhibition | ~2.1 µM (mouse iNOS)[4] | Inhibits NO production in LPS-stimulated macrophages.[4] |
| L-NNA | NOS (non-selective) | Direct Enzyme Inhibition | Potent inhibitor of NOS isoforms. | Used as a tool compound to inhibit NOS activity in cellular and in vivo models. |
| AR-C102222 | iNOS (selective) | Direct Enzyme Inhibition | 0.037 µM | Potent and selective iNOS inhibitor with in vivo anti-inflammatory activity.[5] |
Table 2: Comparison of this compound and Known COX-2 Inhibitors
| Compound | Target Enzyme | Mechanism of Action | Reported IC50 (Direct Inhibition) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Cellular Effects & Potency |
| This compound | COX-2 | Inhibition of Expression | Not Applicable | Not Applicable | Inhibits the production of prostaglandin E2 (PGE2) in LPS-stimulated BV2 and RAW264.7 cells.[1] |
| Celecoxib | COX-2 (selective) | Direct Enzyme Inhibition | ~0.06 µM[6] | ~405[6] | A widely used selective COX-2 inhibitor for treating inflammation. |
| Rofecoxib | COX-2 (selective) | Direct Enzyme Inhibition | ~0.018 µM[7] | >1000[7] | A potent and highly selective COX-2 inhibitor (withdrawn from the market due to cardiovascular side effects). |
| Indomethacin | COX-1 and COX-2 | Direct Enzyme Inhibition | COX-2 IC50: ~0.9 µM[7] | ~0.1[7] | A non-selective NSAID. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Protocol 1: Cellular Assay for iNOS and COX-2 Expression Inhibition
This protocol is suitable for evaluating compounds like this compound that inhibit the expression of iNOS and COX-2.
-
Cell Culture:
-
Culture murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Compound Treatment and Stimulation:
-
Seed cells in 24-well or 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or other test compounds) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the expression of iNOS and COX-2. Include a vehicle control (e.g., DMSO) and an unstimulated control group.
-
-
Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.
-
-
Measurement of Prostaglandin E2 (PGE2) Production (ELISA):
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Measure the concentration of PGE2 in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Western Blot Analysis for iNOS and COX-2 Protein Expression:
-
After a specified period of LPS stimulation (e.g., 12-24 hours), lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: In Vitro Enzyme Inhibition Assay for Direct iNOS and COX-2 Inhibitors
This protocol is used for benchmark compounds that directly inhibit enzyme activity.
A. iNOS Inhibition Assay (Conversion of L-Arginine to L-Citrulline): [8]
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, NADPH, and other necessary co-factors.
-
Enzyme and Inhibitor: Add purified recombinant iNOS enzyme to the reaction mixture. For inhibitor testing, pre-incubate the enzyme with the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the substrate, radiolabeled L-arginine (e.g., [3H]L-arginine).
-
Reaction Termination and Separation: After a defined incubation period, stop the reaction. Separate the product, [3H]L-citrulline, from the unreacted substrate using ion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted [3H]L-citrulline using a scintillation counter to determine enzyme activity. Calculate the percent inhibition and IC50 values.
B. COX-2 Inhibition Assay (Fluorometric or LC-MS/MS): [9][10]
-
Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl, pH 8.0) containing co-factors such as hematin and L-epinephrine.
-
Enzyme and Inhibitor: Add purified recombinant human or ovine COX-2 enzyme. Pre-incubate the enzyme with the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid.
-
Detection Method 1 (Fluorometric): [9]
-
Include a fluorescent probe in the reaction mixture that reacts with the intermediate product, Prostaglandin G2.
-
Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).
-
-
Detection Method 2 (LC-MS/MS): [10]
-
After a specific reaction time, terminate the reaction by adding an acid (e.g., HCl).
-
Add internal standards (e.g., deuterated prostaglandins).
-
Extract the prostaglandins and analyze the levels of PGE2 and other prostanoids using liquid chromatography-tandem mass spectrometry.
-
-
Data Analysis: Calculate the percent inhibition of COX-2 activity for each inhibitor concentration and determine the IC50 value.
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism on NF-κB and Nrf2 pathways.
Experimental Workflow
Caption: Workflow for evaluating inhibitors of iNOS/COX-2 expression.
Conclusion
This compound presents a distinct and compelling mechanism for mitigating inflammation compared to traditional direct enzyme inhibitors. By targeting the upstream signaling pathways that control the expression of iNOS and COX-2, it offers a different therapeutic strategy. While it does not directly inhibit the catalytic activity of these enzymes in the way that benchmark drugs like Celecoxib or Aminoguanidine do, its ability to suppress their production at the source highlights its potential as a valuable research tool and a candidate for further investigation in the development of novel anti-inflammatory agents. This guide provides the foundational data and protocols for researchers to effectively benchmark this compound and explore its unique mode of action.
References
- 1. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon T and this compound Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Sanggenon A: A Procedural Guide for Laboratory Professionals
Chemical and Physical Properties
A summary of the known quantitative data for Sanggenon A is provided in the table below. This information is crucial for the proper identification and labeling of the waste stream.
| Property | Data |
| Chemical Formula | C25H24O7 |
| CAS Number | 76464-71-6 |
Source: PubChem.[1]
Experimental Protocols: Proper Disposal Procedures
The following procedures are based on general guidelines for the disposal of hazardous chemical waste in a laboratory setting.[2][3][4][5][6][7]
1. Hazard Assessment and Personal Protective Equipment (PPE)
-
Hazard Identification: In the absence of a specific SDS, treat this compound as a potentially hazardous substance. As a natural product extract, its full toxicological properties may not be known.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
A lab coat
-
2. Waste Segregation and Containerization
-
Do Not Mix Wastes: Never mix this compound waste with other chemical waste streams unless you can confirm their compatibility.[3] Incompatible wastes can react violently or produce toxic gases.
-
Solid Waste:
-
Contaminated Materials: Gloves, paper towels, and other solid materials contaminated with this compound should be considered solid chemical waste.[6]
-
Container: Place these materials in a designated, leak-proof, and clearly labeled solid waste container. The container should be compatible with the chemical.
-
-
Liquid Waste:
-
Solutions: Solutions containing this compound should be collected in a dedicated liquid waste container.
-
Container: Use a screw-capped, leak-proof container that is chemically resistant. Do not use metal containers for acidic or basic solutions.[6] The original container may be used if it is in good condition.[3]
-
-
Empty Containers:
3. Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[6] Include the date when the waste was first added to the container.
-
Storage:
4. Disposal
-
Do Not Dispose Down the Drain: Hazardous chemical waste, including this compound, must not be disposed of down the sink or in the regular trash.[2][5]
-
Contact Environmental Health and Safety (EHS): Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.[5] They will ensure the waste is transported to a licensed hazardous waste disposal facility.[6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
